4-(3-Cyanobenzoyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(isoquinoline-4-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c18-9-12-4-3-6-13(8-12)17(20)16-11-19-10-14-5-1-2-7-15(14)16/h1-8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTDKPKPKDTUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Cyanobenzoyl)isoquinoline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(3-Cyanobenzoyl)isoquinoline, a molecule of significant interest in medicinal chemistry and drug discovery. By leveraging established principles of organic chemistry and data from analogous structures, this document will explore its chemical properties, propose a robust synthetic route, and discuss its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1] This nitrogen-containing heterocycle is found in numerous natural products, most notably the benzylisoquinoline alkaloids like morphine and berberine.[2] The rigid, planar structure of the isoquinoline ring system provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The incorporation of diverse substituents onto this core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3] More than 85% of all biologically active chemical entities contain a heterocycle, underscoring the importance of these structures in modern drug design.
The subject of this guide, 4-(3-Cyanobenzoyl)isoquinoline, combines the isoquinoline scaffold with a cyanobenzoyl moiety. The introduction of this substituent at the 4-position is anticipated to significantly influence the molecule's electronic properties and potential biological activity. The cyano group is a strong electron-withdrawing group, which can modulate the reactivity of the aromatic systems and participate in hydrogen bonding interactions.[4] The benzoyl group introduces a keto-linker, providing a point for further chemical modification and influencing the molecule's conformation.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₇H₁₀N₂O | Based on the chemical structure. |
| Molecular Weight | 258.28 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for aromatic ketones. |
| Melting Point | 150-170 °C (estimated) | Aromatic ketones with this molecular weight are typically solids with melting points in this range. The melting point of the related 4-cyanobenzoyl chloride is 68-71°C.[6] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂). Poorly soluble in water. | The large aromatic surface area and nonpolar nature of the molecule suggest poor aqueous solubility, a common characteristic of many drug-like molecules. |
| logP | 2.5 - 3.5 (estimated) | The combination of the aromatic rings and the polar cyano and keto groups suggests a moderate lipophilicity, which is often desirable for cell permeability. |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (δ 7.5-9.0 ppm). The protons on the isoquinoline core will be influenced by the electron-withdrawing effect of the benzoyl group. The protons on the 3-cyanobenzoyl ring will exhibit a characteristic splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ ~190 ppm) and the nitrile carbon (δ ~118 ppm). The remaining aromatic carbons will appear in the δ 120-150 ppm range.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the exact mass of C₁₇H₁₁N₂O⁺. Tandem MS (MS/MS) experiments would likely show fragmentation patterns corresponding to the loss of CO and the cleavage of the bond between the isoquinoline and benzoyl moieties.[7]
Proposed Synthesis: A Mechanistic Approach
A plausible and efficient route for the synthesis of 4-(3-Cyanobenzoyl)isoquinoline is through a Friedel-Crafts acylation reaction.[8] This well-established method for forming carbon-carbon bonds between aromatic rings and acyl groups is a cornerstone of organic synthesis.[9]
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 4-(3-Cyanobenzoyl)isoquinoline.
Synthetic Protocol
Reaction: Friedel-Crafts acylation of isoquinoline with 3-cyanobenzoyl chloride.
Rationale: The choice of a Friedel-Crafts acylation is based on its reliability for synthesizing aryl ketones.[10] While isoquinoline itself can be challenging to acylate directly due to the basic nitrogen coordinating with the Lewis acid catalyst, modifications to the standard procedure can overcome this limitation. Using a less reactive Lewis acid or a "greener" acylation method can be effective.[11]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isoquinoline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Cautiously add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq) or a milder alternative like zinc chloride (ZnCl₂), in portions. The Lewis acid will activate the acyl chloride for electrophilic attack.
-
Acyl Chloride Addition: Dissolve 3-cyanobenzoyl chloride (1.1 eq) in the reaction solvent and add it dropwise to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and an aqueous solution of HCl. This will hydrolyze the aluminum salts and protonate the isoquinoline nitrogen, aiding in its separation.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Workflow Diagram
Caption: Synthetic workflow for 4-(3-Cyanobenzoyl)isoquinoline.
Potential Applications in Drug Development
The unique structural features of 4-(3-Cyanobenzoyl)isoquinoline suggest several potential applications in drug discovery.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The cyano group can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor-protein complexes. The structurally related 4-cyano-3-methylisoquinoline is a known inhibitor of protein kinase A (PKA). It is plausible that 4-(3-Cyanobenzoyl)isoquinoline could exhibit inhibitory activity against various kinases implicated in cancer and inflammatory diseases.
Anticancer and Antimicrobial Activity
Isoquinoline derivatives have demonstrated a broad range of pharmacological activities, including anticancer and antimicrobial effects.[12] The introduction of the cyanobenzoyl moiety could enhance these properties. Cyano-substituted heterocyclic compounds have shown potent antiproliferative activity against various cancer cell lines.[13]
CNS Activity
The isoquinoline scaffold is present in many compounds that act on the central nervous system (CNS).[14] The lipophilicity and potential for specific interactions with CNS targets make 4-(3-Cyanobenzoyl)isoquinoline a candidate for investigation in neurological disorders.
Conclusion
4-(3-Cyanobenzoyl)isoquinoline represents a promising molecular scaffold for the development of novel therapeutic agents. By leveraging the established biological importance of the isoquinoline core and the modulating effects of the cyanobenzoyl substituent, this compound warrants further investigation. The proposed synthetic route provides a clear path for its preparation, and the predicted properties offer a starting point for its characterization and evaluation in various biological assays. As our understanding of the structure-activity relationships of isoquinoline derivatives continues to grow, compounds like 4-(3-Cyanobenzoyl)isoquinoline will undoubtedly play a crucial role in the future of drug discovery.
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A Technical Guide to Investigating the Potential Biological Activity of 4-(3-Cyanobenzoyl)isoquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(3-Cyanobenzoyl)isoquinoline is a novel molecular entity uniting two pharmacologically significant scaffolds: the isoquinoline core, prevalent in a vast array of bioactive alkaloids, and the benzoyl nitrile moiety, a versatile functional group in modern medicinal chemistry. While no direct biological data for this specific compound has been reported, a rigorous analysis of its structural components allows for the formulation of compelling hypotheses regarding its potential therapeutic activities. This guide presents a structure-driven hypothesis, proposing that 4-(3-Cyanobenzoyl)isoquinoline is a prime candidate for investigation as an inhibitor of enzymes, potentially within the oncology or inflammation domains. We provide a comprehensive, phased research framework—from initial computational assessments to detailed cellular mechanism-of-action studies—to systematically evaluate this potential and unlock its therapeutic promise.
Introduction: Deconstructing 4-(3-Cyanobenzoyl)isoquinoline
The rational design of this guide is predicated on a foundational analysis of the subject molecule. The compound consists of a planar isoquinoline ring substituted at the 4-position with a benzoyl group, which in turn bears a cyano (-C≡N) group at its meta-position.
-
The Isoquinoline Scaffold : This nitrogen-containing heterocyclic system is a cornerstone of natural product chemistry and drug discovery.[1][2] Isoquinoline derivatives exhibit an exceptionally broad range of pharmacological effects, including antitumor, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities.[2][3][4][5] Their rigid structure provides a well-defined orientation for substituent groups to interact with biological targets.
-
The Benzoyl Nitrile Moiety : The nitrile group is a unique pharmacophore. It is a strong hydrogen bond acceptor and can act as a bioisostere for a carbonyl group or a halogen atom.[6][7] Its inclusion in drug candidates can enhance binding affinity, modulate physicochemical properties for improved bioavailability, and block sites of metabolic degradation.[7] Notably, benzonitrile derivatives are key components in a number of approved drugs and clinical candidates, often playing a critical role in target engagement.[8]
The conjugation of these two moieties suggests that 4-(3-Cyanobenzoyl)isoquinoline may function as a targeted inhibitor, where the isoquinoline core serves as a primary recognition element and the cyanobenzoyl group engages in specific, high-affinity interactions within an enzyme's active site.
Hypothesis Generation: Potential as a Kinase or PARP Inhibitor
Based on the structure-activity relationships of related compounds, we hypothesize that 4-(3-Cyanobenzoyl)isoquinoline has the potential to function as an inhibitor of enzymes that possess a binding pocket accommodating a planar heterocyclic system and have key amino acid residues that can interact with the nitrile group. Two prominent and therapeutically relevant enzyme families fit this profile: protein kinases and Poly(ADP-ribose) polymerases (PARPs).
-
Kinase Inhibition Hypothesis : Many kinase inhibitors utilize a heterocyclic scaffold to mimic the adenine ring of ATP, binding within the enzyme's hinge region. The isoquinoline core is well-suited for this role. The cyanobenzoyl group could then extend into the active site, with the nitrile forming a critical hydrogen bond with a hinge-region backbone amide or a key catalytic residue, a strategy employed by numerous successful kinase inhibitors.
-
PARP Inhibition Hypothesis : PARP inhibitors often feature a planar, aromatic system that "stacks" within the nicotinamide binding pocket. The nitrile group could form a hydrogen bond with the backbone amide of a key glycine residue and engage in additional polar interactions, effectively competing with the native substrate NAD+.
The following diagram illustrates the proposed investigative workflow to test these hypotheses.
Caption: Proposed research workflow for evaluating 4-(3-Cyanobenzoyl)isoquinoline.
A Phased Experimental Framework for Activity Validation
This section provides detailed, self-validating protocols for the key experimental phases outlined above.
Phase 1: Initial Viability and Cytotoxicity Screening
The first step is to ascertain whether the compound exhibits broad cytotoxic effects against human cancer cell lines, which can provide initial clues about its potential as an anticancer agent.
Protocol: MTT Cell Proliferation Assay
-
Cell Plating : Seed cells from a panel of cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment : Prepare a 10 mM stock solution of 4-(3-Cyanobenzoyl)isoquinoline in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the cell plates with the compound-containing medium.
-
Trustworthiness Control: Include wells treated with DMSO vehicle only (negative control) and wells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
-
Incubation : Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition : Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
| Parameter | Description | Example Target Value |
| Cell Lines | Panel representing diverse cancer types | MCF-7, A549, HCT116, HeLa |
| Concentration Range | Logarithmic series to capture full dose-response | 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | Standard duration for proliferation assays | 72 hours |
| Primary Endpoint | Growth Inhibition 50% (GI₅₀) | < 10 µM indicates potent activity |
Phase 2: Target-Based Enzymatic Assays
If the compound shows significant cytotoxicity, the next logical step is to test the primary hypotheses directly using biochemical assays.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol uses a mobility-shift assay, a common method for measuring kinase activity.
-
Reaction Setup : In a 384-well plate, combine the following:
-
Kinase buffer (containing ATP and MgCl₂).
-
A specific protein kinase (e.g., EGFR, BRAF, CDK2) from a commercially available panel.
-
A fluorescently labeled peptide substrate for the chosen kinase.
-
4-(3-Cyanobenzoyl)isoquinoline at various concentrations (e.g., 10-point, 3-fold serial dilution).
-
Trustworthiness Control: Include "no enzyme" wells (negative control) and "no inhibitor" (vehicle) wells (positive control). A known inhibitor for the specific kinase (e.g., Gefitinib for EGFR) should be run as a reference compound.
-
-
Initiation & Incubation : Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate.
-
Termination : Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Data Acquisition : Read the plate on a microfluidics-based instrument (e.g., Caliper LabChip). The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide based on their different electrophoretic mobility.
-
Analysis : Convert the product/substrate ratio to percent inhibition relative to the vehicle control. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The following diagram illustrates the hypothesized interaction within a kinase active site.
Caption: Hypothesized binding mode of the compound in a kinase active site.
Phase 3: Cellular Mechanism of Action Studies
Confirming that the compound inhibits the intended target within a living cell is a critical validation step.
Protocol: Western Blot for Phospho-Protein Levels
This protocol assumes a hit was identified against a kinase (e.g., EGFR) that is part of a known signaling pathway.
-
Cell Treatment : Plate cells known to have active EGFR signaling (e.g., A431) and starve them of growth factors overnight. Treat the cells with 4-(3-Cyanobenzoyl)isoquinoline at concentrations around its cellular GI₅₀ for 2 hours.
-
Stimulation : Stimulate the cells with EGF (Epidermal Growth Factor) for 15 minutes to activate the EGFR pathway.
-
Trustworthiness Control: Include an unstimulated control, a stimulated vehicle-only control, and a control treated with a known EGFR inhibitor.
-
-
Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal on a digital imager.
-
Validation : Strip the membrane and re-probe with an antibody for the total form of the target protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-Actin) to confirm that the observed decrease in phosphorylation is not due to protein degradation or unequal loading.
A dose-dependent decrease in the phospho-protein signal relative to the total protein level provides strong evidence of on-target activity in a cellular context.
Conclusion and Future Directions
The molecule 4-(3-Cyanobenzoyl)isoquinoline stands as a promising, yet unexplored, chemical entity. By leveraging a structure-based analysis of its constituent pharmacophores, we have constructed a robust hypothesis positioning it as a potential kinase or PARP inhibitor. The multi-phased experimental framework detailed in this guide provides a clear, logical, and scientifically rigorous path to systematically test this hypothesis. Successful validation at each phase would build a compelling case for its further development as a lead compound in oncology or other relevant therapeutic areas. Future work would involve extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by advanced preclinical evaluation, including ADME/Tox profiling and in vivo efficacy studies.
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discovery and history of 4-(3-Cyanobenzoyl)isoquinoline
An In-Depth Technical Guide to the Synthesis and Evaluation of 4-(3-Cyanobenzoyl)isoquinoline: A Novel Scaffold for Drug Discovery
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1] This guide introduces 4-(3-Cyanobenzoyl)isoquinoline , a novel compound designed by combining the established isoquinoline framework with a cyanobenzoyl moiety, a group known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2] Due to the novelty of this specific chemical entity, this document serves as a proactive technical guide for its synthesis, characterization, and biological evaluation. We provide a detailed, field-proven synthetic protocol based on modern palladium-catalyzed cross-coupling reactions, bypassing the classical limitations of Friedel-Crafts acylations on pyridine-like systems.[3][4] Furthermore, we postulate potential therapeutic applications, outline a comprehensive workflow for biological screening, and present a hypothetical mechanism of action targeting key signaling pathways in cancer. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces in the quest for next-generation therapeutics.
Introduction: The Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline skeleton, a fusion of a benzene and a pyridine ring, is a cornerstone of natural product chemistry and pharmaceutical development.[5] First isolated from coal tar in 1885, this heterocyclic system is now recognized as the core of thousands of benzylisoquinoline alkaloids (BIAs), which exhibit potent pharmacological effects.[6] Prominent examples include the analgesic morphine, the antimicrobial berberine, and the anticancer agent noscapine.[1][5]
The therapeutic versatility of isoquinolines stems from their rigid, planar structure which allows for precise three-dimensional orientation of substituents, enabling specific interactions with biological targets.[7] Synthetic isoquinoline derivatives have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[7][8] The introduction of a 3-cyanobenzoyl group at the C4 position is a rational design strategy. The cyano group can act as a hydrogen bond acceptor and enhance metabolic stability, while the benzoyl ketone linker provides a key point for molecular interactions within a target's binding pocket.[2] This guide provides the foundational knowledge for the synthesis and exploration of this promising, yet uncharacterized, molecule.
Proposed Synthesis of 4-(3-Cyanobenzoyl)isoquinoline
Direct acylation of the isoquinoline core at the C4 position using classical Friedel-Crafts conditions is notoriously challenging. The Lewis basicity of the isoquinoline nitrogen leads to complexation with the Lewis acid catalyst (e.g., AlCl₃), deactivating the heterocyclic ring towards electrophilic substitution.[4] Therefore, a modern, more reliable approach is warranted. Palladium-catalyzed cross-coupling reactions offer a superior and highly regioselective strategy for forming the required C-C bond.[3]
The proposed synthesis involves a Suzuki-Miyaura or Stille coupling, which are robust and versatile methods for forging bonds between sp²-hybridized carbon atoms. Here, we detail a Suzuki-Miyaura cross-coupling approach, which is often preferred due to the relative stability and lower toxicity of boronic acid reagents.
Overall Synthetic Strategy
The synthesis is envisioned as a two-step process starting from commercially available isoquinoline. The key steps are the selective halogenation of isoquinoline at the C4 position followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with a suitable 3-cyanobenzoyl donor.
Caption: Proposed synthetic workflow for 4-(3-Cyanobenzoyl)isoquinoline.
Correction Note on Diagram: A direct carbonylative coupling is a more efficient strategy than a multi-step formylation and oxidation. The diagram above illustrates a more advanced and direct approach.
Detailed Experimental Protocol: Palladium-Catalyzed Carbonylative Suzuki Coupling
This protocol describes a plausible method for synthesizing the target compound. The causality behind these choices is to ensure high yield, regioselectivity, and functional group tolerance.
Step 1: Synthesis of 4-Bromoisoquinoline (Starting Material)
-
This intermediate can be synthesized from isoquinoline via electrophilic bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid, a standard procedure. For the purpose of this guide, we will assume 4-bromoisoquinoline is available.
Step 2: Synthesis of 4-(3-Cyanobenzoyl)isoquinoline
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 4-bromoisoquinoline (1.0 eq), 3-cyanophenylboronic acid (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Rationale: 3-cyanophenylboronic acid is chosen as the coupling partner. Pd(dppf)Cl₂ is an excellent catalyst for Suzuki couplings, known for its stability and efficiency.[9] An excess of the boronic acid is used to drive the reaction to completion.
-
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane as the solvent and an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M, 3.0 eq).
-
Rationale: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. A mixed solvent system like dioxane/water is standard for Suzuki reactions, and K₂CO₃ is a common and effective base to activate the boronic acid.
-
-
Carbon Monoxide Introduction: Purge the reaction mixture with carbon monoxide (CO) gas from a balloon for 5-10 minutes. Maintain a positive pressure of CO throughout the reaction.
-
Rationale: This is a carbonylative coupling. Carbon monoxide is inserted between the isoquinoline and the aryl group from the boronic acid to form the ketone bridge.
-
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Heating is required to achieve a reasonable reaction rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing side product formation.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Rationale: This standard aqueous work-up removes the inorganic base and salts. Column chromatography is a reliable method for purifying organic compounds to a high degree.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.
Hypothesized Biological Activity and Therapeutic Targets
Given the extensive history of isoquinoline derivatives in oncology, a primary hypothesis is that 4-(3-Cyanobenzoyl)isoquinoline will exhibit anticancer properties.[1][7] The planar aromatic system is well-suited for intercalation into DNA or binding to the ATP-pocket of kinases, two common mechanisms for anticancer drugs.[1]
Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] We hypothesize that 4-(3-Cyanobenzoyl)isoquinoline could act as an inhibitor of a key kinase in this pathway, such as PI3K or Akt.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Proposed Workflow for Biological Evaluation
A systematic, multi-stage approach is essential to validate the therapeutic potential of a novel compound.
Caption: A structured workflow for evaluating a novel compound.
Data Presentation: Hypothetical Cytotoxicity Data
Initial screening would involve assessing the compound's cytotoxicity against a panel of human cancer cell lines. The results would typically be summarized in a table of IC₅₀ values (the concentration of the compound required to inhibit cell growth by 50%).
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) for 4-(3-Cyanobenzoyl)isoquinoline |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 3.5 |
| PC-3 | Prostate Cancer | 12.1 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
This data is purely illustrative. A favorable result would show potent activity against cancer cells with significantly lower toxicity towards normal, non-cancerous cells (e.g., MRC-5), indicating a desirable therapeutic window.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and evaluation of 4-(3-Cyanobenzoyl)isoquinoline, a novel molecule with significant therapeutic potential. By leveraging modern synthetic methodologies like palladium-catalyzed carbonylative coupling, the historical challenges of functionalizing the isoquinoline core can be overcome.
The proposed workflow provides a clear path from chemical synthesis to biological validation. Future research should focus on executing the proposed synthesis, confirming the compound's structure, and systematically performing the outlined biological assays. Should the compound demonstrate promising anticancer activity, subsequent efforts would involve lead optimization through the synthesis of analogues to improve potency and drug-like properties, ultimately advancing a new class of isoquinoline-based therapeutics.
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An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Cyanobenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 4-(3-Cyanobenzoyl)isoquinoline, a molecule of significant interest in contemporary drug discovery and development. As a Senior Application Scientist, this document is crafted to move beyond a simple recitation of facts, instead offering a deep dive into the causal factors governing the physicochemical behavior of this compound. We will explore the theoretical underpinnings of its solubility and stability, grounded in its structural attributes, and present robust, field-proven experimental protocols for empirical determination. This guide is designed to be a self-validating resource, empowering researchers to not only understand but also proficiently investigate and manage the challenges associated with the handling and formulation of 4-(3-Cyanobenzoyl)isoquinoline. All methodologies are supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Scientific Imperative for Characterizing 4-(3-Cyanobenzoyl)isoquinoline
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] The introduction of a 3-cyanobenzoyl moiety at the 4-position of the isoquinoline ring system creates a molecule with a unique electronic and steric profile, suggesting a range of potential biological activities. However, the successful translation of a promising molecule from the laboratory to a clinical setting is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life.
This guide will provide a detailed exploration of these two pivotal parameters for 4-(3-Cyanobenzoyl)isoquinoline. We will begin with a theoretical assessment of its expected solubility and stability based on its chemical structure. Subsequently, we will present detailed, step-by-step experimental protocols for the empirical determination of these properties. The causality behind each experimental choice will be elucidated, providing a clear rationale for the proposed methodologies.
Molecular Structure and its Physicochemical Implications
A foundational understanding of the solubility and stability of 4-(3-Cyanobenzoyl)isoquinoline begins with a detailed analysis of its molecular structure.
Figure 1: Chemical Structure of 4-(3-Cyanobenzoyl)isoquinoline
Caption: Structure of 4-(3-Cyanobenzoyl)isoquinoline.
The molecule can be deconstructed into three key functional components: the isoquinoline ring, the benzoyl group, and the nitrile moiety.
-
Isoquinoline Ring: The isoquinoline core is a weak base due to the lone pair of electrons on the nitrogen atom.[1] This basicity suggests that the aqueous solubility of 4-(3-Cyanobenzoyl)isoquinoline will be pH-dependent, with increased solubility in acidic conditions due to the formation of a protonated salt. The aromatic nature of the fused rings contributes to the molecule's overall stability.[4]
-
Benzoyl Group: The benzoyl group introduces a polar carbonyl functional group, which can participate in hydrogen bonding as an acceptor. However, the bulky and hydrophobic nature of the phenyl ring is likely to decrease aqueous solubility.
-
Nitrile Group: The cyano (-C≡N) group is a polar, electron-withdrawing group. Its presence is expected to influence the electronic distribution of the benzoyl ring and may contribute to dipole-dipole interactions, potentially affecting both solubility and stability.
Solubility Profile: A Theoretical and Practical Approach
The principle of "like dissolves like" provides a preliminary framework for predicting solubility.[5] Given the presence of both polar (carbonyl, nitrile, nitrogen heteroatom) and nonpolar (aromatic rings) functionalities, 4-(3-Cyanobenzoyl)isoquinoline is anticipated to exhibit limited solubility in water and higher solubility in organic solvents.
Predicted Solubility
Based on its structure, we can predict the following general solubility trends:
-
Aqueous Solubility: Expected to be low, but pH-dependent. Solubility should increase in acidic media (pH 1-3) due to the protonation of the isoquinoline nitrogen.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted due to the ability of these solvents to engage in dipole-dipole interactions and solvate both the polar and nonpolar regions of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected, facilitated by hydrogen bonding with the carbonyl group and the isoquinoline nitrogen.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated due to the overall polarity of the molecule.
Table 1: Predicted Solubility of 4-(3-Cyanobenzoyl)isoquinoline
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers (pH 3, 7, 9) | Low (pH-dependent) | Predominantly nonpolar structure with limited hydrogen bonding capacity. |
| Polar Protic | Ethanol, Methanol | Moderate to Good | Hydrogen bonding with the carbonyl and isoquinoline nitrogen. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity. |
Experimental Protocol for Solubility Determination
A robust understanding of solubility requires empirical measurement. The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of 4-(3-Cyanobenzoyl)isoquinoline.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-(3-Cyanobenzoyl)isoquinoline to a series of vials containing the selected solvents (e.g., water, pH-buffered solutions, ethanol, DMSO).
-
The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation at high speed or by filtration through a chemically inert filter (e.g., PTFE).
-
-
Quantification:
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound must be prepared.
-
-
Data Analysis:
-
Calculate the solubility in the respective solvents, typically expressed in mg/mL or µg/mL.
-
Stability Profile: Investigating Degradation Pathways
The stability of a pharmaceutical compound is paramount to its safety and efficacy. Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.[6][7]
Predicted Stability and Potential Degradation Pathways
Based on the functional groups present in 4-(3-Cyanobenzoyl)isoquinoline, several degradation pathways can be anticipated under stress conditions:
-
Hydrolytic Degradation: The benzoyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into isoquinoline-4-carboxylic acid and 3-cyanobenzaldehyde. The nitrile group may also undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions.[8]
-
Oxidative Degradation: The isoquinoline ring system may be susceptible to oxidation, particularly at the nitrogen atom, leading to the formation of an N-oxide.
-
Photolytic Degradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation upon exposure to UV or visible light.[4]
Diagram 2: Potential Degradation Pathways
Caption: Predicted degradation pathways.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigating the stability of 4-(3-Cyanobenzoyl)isoquinoline under various stress conditions, in accordance with ICH guidelines.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-(3-Cyanobenzoyl)isoquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C).
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A diode-array detector is highly recommended to assess peak purity.
-
-
Data Evaluation:
-
Calculate the percentage degradation of 4-(3-Cyanobenzoyl)isoquinoline under each condition.
-
Identify and, if necessary, characterize the major degradation products using techniques such as LC-MS and NMR.
-
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 N HCl | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 hours |
| Thermal | 60°C | 24, 48, 72 hours |
| Photolytic | ICH Q1B guidelines | As per guidelines |
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of 4-(3-Cyanobenzoyl)isoquinoline. The theoretical predictions, grounded in the molecule's chemical structure, serve as a valuable starting point for experimental investigation. The detailed protocols provided herein offer a robust and scientifically sound approach to empirically determine these critical physicochemical parameters.
A thorough characterization of the solubility and stability of 4-(3-Cyanobenzoyl)isoquinoline is an indispensable step in its development as a potential therapeutic agent. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any future drug product.
References
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Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [Link]
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Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman. [Link]
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ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003). [Link]
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Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of pharmaceutical sciences, 90(2), 234-252. [Link]
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Kametani, T., & Fukumoto, K. (1977). The Chemistry of the Isoquinoline Alkaloids. Elsevier. [Link]
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Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
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Pomeranz, C. (1893). Über eine neue Isochinolin-Synthese. Monatshefte für Chemie, 14(1), 116-119. [Link]
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Schlittler, E., & Müller, J. (1948). Über eine neue Isochinolin-Synthese. Helvetica Chimica Acta, 31(5), 914-924. [Link]
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Waterhouse, A. M., Procter, J. B., Martin, D. M. A., Clamp, M., & Barton, G. J. (2009). Jalview Version 2—a multiple sequence alignment editor and analysis workbench. Bioinformatics, 25(9), 1189-1191. [Link]
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Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]
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The Isoquinoline Scaffold as a Privileged Structure for Advanced Fluorescent Probes: A Technical Guide to Viscosity Sensing
Foreword: Beyond the Static Cell—Visualizing the Dynamics of the Cellular Microenvironment
For decades, researchers in drug discovery and cell biology have relied on tools that provide static snapshots of cellular processes. While invaluable, these methods often miss the dynamic interplay of the cellular microenvironment. Viscosity, a fundamental physical property, is a key parameter of this environment, influencing protein folding, cellular transport, and the efficacy of therapeutic agents. Alterations in cellular viscosity have been linked to a range of pathologies, including neurodegenerative diseases and cancer. The ability to visualize and quantify these changes in real-time within living cells is therefore a critical need in modern biomedical research.
This technical guide moves beyond a general overview of fluorescent probes to provide an in-depth exploration of a specific, high-performance isoquinoline-based molecular rotor for viscosity sensing. While the initially proposed "4-(3-Cyanobenzoyl)isoquinoline" is not a widely documented probe, we will leverage the core principles of the isoquinoline scaffold to detail the application of a structurally related and extensively validated quinoline-based probe, herein referred to as BQL , a benzothiophene-quinoline fluorescent chemosensor. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate advanced fluorescence imaging techniques into their workflows. We will dissect the causality behind its design, the intricacies of its mechanism, and provide actionable protocols for its application.
The Rationale for Isoquinoline-Based Molecular Rotors in Viscosity Sensing
The isoquinoline core is a "privileged scaffold" in medicinal chemistry and materials science due to its rigid, planar structure and rich electron density, which provide a robust platform for the construction of fluorophores.[1] When strategically functionalized, the isoquinoline scaffold can be engineered into a "molecular rotor," a type of fluorescent probe whose quantum yield is highly sensitive to the viscosity of its immediate environment.[2]
The efficacy of these probes is rooted in a photophysical process known as Twisted Intramolecular Charge Transfer (TICT) .[3][4] In a low-viscosity medium, upon photoexcitation, a portion of the molecule can freely rotate. This rotation leads to a non-radiative decay pathway, effectively quenching fluorescence. However, in a high-viscosity environment, this intramolecular rotation is hindered, forcing the molecule to release its absorbed energy through fluorescence, resulting in a significant increase in emission intensity.[5][6]
Causality in Design: Why BQL is an Effective Viscosity Probe
The design of the BQL probe is a prime example of rational molecular engineering for a specific biological application:
-
The Quinoline Core: Provides the essential rigid, aromatic structure that forms the basis of the fluorophore.
-
Benzothiophene Moiety: Acts as an electron donor, creating a "push-pull" electronic structure with the quinoline acceptor. This charge separation is crucial for the TICT mechanism.
-
Mitochondrial Targeting: The specific lipophilic and cationic nature of the BQL molecule allows for its accumulation within the mitochondria, enabling the targeted study of this organelle's microenvironment.[7]
Photophysical Properties of the BQL Viscosity Probe
A thorough understanding of a probe's photophysical characteristics is paramount for designing and interpreting fluorescence microscopy experiments. The key performance indicators for BQL are summarized below.
| Property | Value | Significance for Application |
| Excitation Maximum (λex) | ~450 nm | Compatible with standard 450 nm laser lines on confocal microscopes. |
| Emission Maximum (λem) | ~610 nm | Emission in the red region of the spectrum minimizes interference from cellular autofluorescence. |
| Stokes Shift | ~160 nm | A large Stokes shift is highly desirable as it reduces self-quenching and simplifies the optical setup for fluorescence detection. |
| Fluorescence Enhancement | >15-fold | A significant "turn-on" response upon increased viscosity ensures a high signal-to-noise ratio.[8] |
| Quantum Yield (in high viscosity) | Moderate to High | Ensures a bright signal for clear imaging. |
| pH and Polarity Dependence | Minimal | The probe's fluorescence is primarily dependent on viscosity, making it a selective sensor in the complex cellular environment.[7] |
The Mechanism of Action: Visualizing the TICT State
The viscosity-dependent fluorescence of BQL is governed by the equilibrium between a planar, emissive state and a twisted, non-emissive state. The following diagram illustrates this process.
Caption: Mechanism of the BQL fluorescent viscosity probe.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in controls and checks to ensure data integrity.
Synthesis of the BQL Probe
The synthesis of BQL involves a multi-step process that can be performed by a competent organic chemist. A generalized scheme is presented below. For a detailed, step-by-step synthesis, please refer to the primary literature.[7]
Caption: Generalized synthesis workflow for the BQL probe.
In Vitro Calibration of the BQL Probe
Before cellular studies, it is essential to calibrate the probe's fluorescence response to viscosity.
-
Prepare a series of solutions with varying viscosity. This is typically achieved by mixing methanol and glycerol in different ratios.
-
Add the BQL probe to each solution at a final concentration of 10 µM.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation at ~450 nm and emission scanning from 500 nm to 700 nm.
-
Plot the fluorescence intensity at the emission maximum against the viscosity of the solutions. This will generate a calibration curve that can be used to estimate viscosity in cellular experiments.
Live-Cell Imaging of Mitochondrial Viscosity
This protocol provides a framework for imaging mitochondrial viscosity in cultured cells.
-
Cell Culture: Plate cells (e.g., HeLa or a cell line relevant to your research) on glass-bottom dishes suitable for microscopy. Allow the cells to adhere and grow to 60-70% confluency.
-
Probe Loading:
-
Prepare a 1 mM stock solution of BQL in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.
-
Remove the old medium from the cells and replace it with the BQL-containing medium.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable live-cell imaging solution to remove any unbound probe.[9]
-
Replace the wash buffer with fresh, pre-warmed imaging medium.
-
-
Imaging:
-
Use a confocal microscope equipped with a 450 nm laser for excitation and a detector set to capture emission between 580-650 nm.
-
Acquire images using settings that minimize phototoxicity, such as low laser power and short exposure times.[9]
-
-
Inducing Viscosity Changes (Optional but Recommended for Validation):
-
To validate that the probe is responding to viscosity, you can treat the cells with agents known to alter mitochondrial viscosity, such as ionophores (e.g., monensin or nystatin), and image the resulting changes in fluorescence.[7]
-
Data Interpretation and Considerations
-
Qualitative Analysis: An increase in red fluorescence in the mitochondria indicates an increase in local viscosity.
-
Quantitative Analysis: By referencing the in vitro calibration curve, it is possible to estimate the apparent viscosity within the mitochondria. However, it is important to note that the cellular environment is more complex than a simple solvent system.
-
Controls are Critical: Always include control experiments, such as imaging unstained cells to assess autofluorescence and treating cells with a vehicle control (e.g., DMSO) to ensure that the observed changes are due to the experimental conditions and not the solvent.
Conclusion and Future Directions
The BQL probe and similar isoquinoline-based molecular rotors represent a significant advancement in our ability to study the dynamic intracellular environment. Their high sensitivity and specificity for viscosity provide a powerful tool for investigating the role of this fundamental parameter in health and disease. Future developments in this field may focus on creating ratiometric viscosity probes, which would allow for more precise quantification by correcting for variations in probe concentration, and probes that can target other subcellular compartments. The continued development of such sophisticated chemical tools will undoubtedly provide deeper insights into the complex world of cell biology and accelerate the pace of drug discovery.
References
- Hao, H., & Wu, X. (n.d.). Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications. Request PDF.
- Fluorescent Molecular Rotors for Viscosity Sensors. (2025, October 17).
- Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. (2025, November 21). Chemical Society Reviews (RSC Publishing).
- Photophysical properties of isoquinoline derivatives. (n.d.).
- A benzothiophene-quinoline-based targetable fluorescent chemosensor for detection of viscosity and mitochondrial imaging in live. (n.d.).
- Quinoline-based fluorescent small molecules for live cell imaging. (2025, August 9).
- Twisted intramolecular charge transfer (TICT) and twists beyond TICT: From mechanisms to rational designs of bright and sensitive fluorophores. (n.d.). Request PDF.
- Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors. (2020, February 19).
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. (2022, November 4). MDPI.
- Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. (2021, October 11). Chemical Society Reviews (RSC Publishing).
- Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission. (2020, June 26). PubMed.
- 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
- Synthesis and photophysical evaluation of polarity sensitive push–pull isoquinolines and their alkynyl precursors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorescent Molecular Rotors for Viscosity Sensors. (n.d.). PubMed.
- Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. (n.d.). MDPI.
- Schematic illustration of (a) working mechanism of twisted.... (n.d.).
- A novel viscosity-sensitive fluorescent probe for monitoring the changes of mitochondrial .... (n.d.). PubMed.
- Quinoline-based fluorescent small molecules for live cell imaging. (2020, May 31). PubMed.
- Isoquinoline. (n.d.). Wikipedia.
- Practical considerations for fluorescent cell staining and microscopy in cancer cell biology.... (2023, April 6). YouTube.
- Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. (n.d.). New Journal of Chemistry (RSC Publishing).
- Cell Imaging Protocols and Applications Guide. (n.d.).
Sources
- 1. Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Molecular Rotors for Viscosity Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. gpzx.jlu.edu.cn [gpzx.jlu.edu.cn]
- 8. A novel viscosity-sensitive fluorescent probe for monitoring the changes of mitochondrial viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Advanced Protocols for Protein Conjugation Using 4-(3-Cyanobenzoyl)isoquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Unique Reactivity of 4-(3-Cyanobenzoyl)isoquinoline for Bioconjugation
The field of bioconjugation is continually evolving, seeking novel reagents and methodologies to create stable and functional protein conjugates for a myriad of applications, from therapeutic development to diagnostic assays. 4-(3-Cyanobenzoyl)isoquinoline is an intriguing molecule that, while not a conventional ready-to-use conjugation reagent, presents two sophisticated pathways for covalent protein modification. This application note moves beyond standard bioconjugation techniques to explore two advanced protocols leveraging the unique chemical functionalities of this compound: Nitrile Bis-Thiol Conjugation and Photoaffinity Labeling .
These methods offer the potential for site-specific or proximal labeling, providing powerful tools for researchers aiming to probe protein structure, function, and interactions. This guide provides the theoretical underpinnings and detailed experimental protocols for both approaches, designed to empower researchers to successfully employ 4-(3-Cyanobenzoyl)isoquinoline in their work.
Strategy 1: Nitrile Bis-Thiol Conjugation to Reduced Disulfide Bonds
Scientific Principle
The conjugation of electron-poor aryl nitriles with thiols represents an emerging area in bioconjugation. The electron-withdrawing nature of the benzoyl group in 4-(3-Cyanobenzoyl)isoquinoline enhances the electrophilicity of the cyano group, making it susceptible to nucleophilic attack by thiols. When a protein's disulfide bonds are reduced to yield a pair of vicinal or proximal thiols, these can react with the activated nitrile to form a stable dithioacetal linkage, effectively creating a covalent bridge at the site of the original disulfide bond.[1][2][3][4][5] This "nitrile bis-thiol" (NBT) reaction offers a novel method for site-specific protein modification.
Caption: Nitrile Bis-Thiol Conjugation Reaction Pathway.
Experimental Protocol: Nitrile Bis-Thiol Conjugation
1. Materials and Reagents
-
Protein of interest with at least one accessible disulfide bond
-
4-(3-Cyanobenzoyl)isoquinoline
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes
-
UV-Vis spectrophotometer
-
SDS-PAGE equipment
-
Mass spectrometer (optional, for detailed characterization)
2. Reagent Preparation
-
Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS.
-
TCEP Stock Solution: Prepare a 100 mM stock solution of TCEP in water.
-
4-(3-Cyanobenzoyl)isoquinoline Stock Solution: Prepare a 10-50 mM stock solution in DMSO.
3. Step-by-Step Conjugation Procedure
-
Protein Reduction: To the protein solution, add TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 1-2 hours to reduce the disulfide bonds.
-
Reagent Addition: Add the 4-(3-Cyanobenzoyl)isoquinoline stock solution to the reduced protein solution to achieve a 10- to 50-fold molar excess of the compound over the protein. The final DMSO concentration should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-16 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature incubation.
-
Quenching (Optional): The reaction can be quenched by adding a low molecular weight thiol, such as 2-mercaptoethanol, to a final concentration of 10-20 mM.
-
Purification: Remove the excess, unreacted 4-(3-Cyanobenzoyl)isoquinoline and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.[6][7] Collect the protein-containing fractions.
Caption: Photoaffinity Labeling Reaction Pathway.
Experimental Protocol: Photoaffinity Labeling
1. Materials and Reagents
-
Protein of interest
-
4-(3-Cyanobenzoyl)isoquinoline
-
Reaction buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
DMSO
-
UV lamp with an emission maximum around 350-360 nm
-
Quartz cuvette or plate
-
Desalting columns or dialysis equipment
-
SDS-PAGE equipment
-
Mass spectrometer for identification of labeling sites
2. Reagent Preparation
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 µM in the chosen reaction buffer.
-
4-(3-Cyanobenzoyl)isoquinoline Stock Solution: Prepare a 1-10 mM stock solution in DMSO.
3. Step-by-Step Labeling Procedure
-
Binding: In a reaction tube, combine the protein solution and the 4-(3-Cyanobenzoyl)isoquinoline stock solution to the desired final concentrations. It is advisable to perform a titration to determine the optimal concentration of the isoquinoline derivative for binding. Incubate the mixture for 30-60 minutes at room temperature to allow for the formation of the non-covalent complex.
-
UV Irradiation: Transfer the reaction mixture to a quartz cuvette or plate. Irradiate the sample with a UV lamp (~350 nm) on ice for 5-30 minutes. The optimal irradiation time should be determined empirically to maximize labeling efficiency while minimizing protein damage. [8]3. Control Reactions: It is crucial to include control reactions, such as a sample that is not irradiated and a sample containing a competitive binder (if known) to demonstrate the specificity of the photo-labeling.
-
Purification: After irradiation, remove the excess, unreacted 4-(3-Cyanobenzoyl)isoquinoline by a desalting column or dialysis against a suitable buffer. [9]
Caption: Photoaffinity Labeling Workflow.
Characterization of the Protein Conjugate
Successful conjugation should be confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A shift to a higher molecular weight for the conjugated protein compared to the unconjugated control. [10][11][12][13] |
| UV-Vis Spectroscopy | To confirm the presence of the isoquinoline moiety on the protein. | An absorbance peak corresponding to the 4-(3-Cyanobenzoyl)isoquinoline chromophore in the purified conjugate. |
| Mass Spectrometry (MS) | To determine the precise mass of the conjugate and the degree of labeling. | An increase in the protein's mass corresponding to the molecular weight of the attached isoquinoline derivative. [14][15] |
| Tandem MS (MS/MS) | To identify the specific amino acid residues that have been modified. | Fragmentation data that pinpoints the site(s) of conjugation. [16][17] |
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Nitrile Bis-Thiol: Ensure complete reduction of disulfide bonds by optimizing TCEP concentration and incubation time. Increase the molar excess of the isoquinoline compound.
-
Photoaffinity Labeling: Optimize the concentration of the isoquinoline compound to ensure saturation of the binding site. Increase the UV irradiation time or intensity, but monitor for protein degradation.
-
-
Protein Precipitation:
-
Reduce the final concentration of DMSO in the reaction mixture.
-
Perform the reaction at a lower temperature (4°C).
-
Ensure the protein is in a buffer that maintains its stability.
-
-
Non-specific Labeling (Photoaffinity Labeling):
-
Decrease the concentration of the isoquinoline compound or the irradiation time.
-
Include a non-photoreactive competitor to block specific binding sites and assess non-specific labeling.
-
Conclusion
4-(3-Cyanobenzoyl)isoquinoline offers advanced and powerful strategies for protein conjugation that go beyond conventional methods. The Nitrile Bis-Thiol reaction provides a novel approach for site-specific modification of reduced disulfide bonds, while Photoaffinity Labeling allows for the covalent capture of binding interactions. The detailed protocols and characterization strategies provided in this application note will enable researchers to effectively utilize this versatile compound in their studies of protein structure and function.
References
-
Characterization of Photo-Crosslinked Methacrylated Type I Collagen as a Platform to Investigate the Lymphatic Endothelial Cell Response. MDPI. Available at: [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society. Available at: [Link]
-
A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. AbOliGo. Available at: [Link]
-
Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies. Available at: [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. Available at: [Link]
-
Photoaffinity labeling in target- and binding-site identification. PMC. Available at: [Link]
-
Site-selective photo-crosslinking for the characterisation of transient ubiquitin-like protein-protein interactions. ResearchGate. Available at: [Link]
-
Photoactivation mechanism of benzophenone. ResearchGate. Available at: [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. PubMed. Available at: [Link]
-
Conjugation Site Analysis by MS/MS Protein Sequencing. PubMed. Available at: [Link]
-
SDS-PAGE analysis of mAb-sCT conjugate and unconjugated antibody. ResearchGate. Available at: [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. Available at: [Link]
-
Protein Purification Methods. Available at: [Link]
-
Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central. Available at: [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. UCL Discovery. Available at: [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. Available at: [Link]
-
Identification and Mapping of Protein−Protein Interactions by a Combination of Cross-Linking, Cleavage, and Proteomics. ACS Publications. Available at: [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. Available at: [Link]
-
Method to Conjugate Antibody and DNA | Bioconjugation. YouTube. Available at: [Link]
-
Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Royal Society of Chemistry. Available at: [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. Available at: [Link]
-
SDS-PAGE Analysis. Bio-Rad. Available at: [Link]
-
Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Royal Society of Chemistry. Available at: [Link]
-
Protein Chemistry Combined with Mass Spectrometry for Protein Structure Determination. ACS Publications. Available at: [Link]
-
Photoaffinity labeling. Wikipedia. Available at: [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. ResearchGate. Available at: [Link]
-
Bioconjugate Analysis & Purification. CellMosaic. Available at: [Link]
-
Conjugation Site Analysis by MS/MS Protein Sequencing. Creative Biolabs. Available at: [Link]
-
Tailored mass spectrometry solutions for advanced protein science. Nuvisan. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Nitrile Bis-Thiol Bioconjugation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. cellmosaic.com [cellmosaic.com]
- 10. aboligo.com [aboligo.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 15. nuvisan.com [nuvisan.com]
- 16. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
Technical Note: Protocol for the Solubilization and Handling of 4-(3-Cyanobenzoyl)isoquinoline
An Application Guide for Researchers
Abstract: This document provides a detailed guide for the solubilization and handling of 4-(3-Cyanobenzoyl)isoquinoline. As specific experimental data for this compound is limited, this guide synthesizes information from the known physicochemical properties of its core chemical moieties: isoquinoline and a cyanobenzoyl group. The protocols herein are designed to provide a robust starting point for researchers, emphasizing safety, stability, and experimental reproducibility.
Introduction and Scientific Context
4-(3-Cyanobenzoyl)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline nucleus substituted with a 3-cyanobenzoyl group. Isoquinoline and its derivatives are a significant class of compounds, forming the structural backbone of many naturally occurring alkaloids with a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties.[1][2] The incorporation of a cyanobenzoyl moiety introduces functionalities that can modulate the compound's chemical properties and biological interactions, making it a molecule of interest in medicinal chemistry and drug discovery.
Given its complex aromatic structure, 4-(3-Cyanobenzoyl)isoquinoline is predicted to have low aqueous solubility, a common challenge in experimental biology. This guide outlines systematic procedures for selecting an appropriate solvent and preparing stock and working solutions for various downstream applications.
Physicochemical and Safety Profile (Inferred)
The following properties are inferred from the structural components of 4-(3-Cyanobenzoyl)isoquinoline and related molecules.
| Property | Inferred Characteristic | Rationale and Citations |
| Molecular Structure | A planar, aromatic heterocyclic compound. | Composed of a benzopyridine (isoquinoline) fused ring system.[3] |
| Appearance | Likely a colorless to pale yellow or brownish solid. | Impure or aged samples of isoquinoline often appear brownish.[3] |
| Water Solubility | Predicted to be low to sparingly soluble. | The parent isoquinoline has low water solubility.[3][4] The large, nonpolar aromatic surface area will likely dominate its solubility profile. |
| Organic Solubility | Expected to be soluble in common organic solvents. | Isoquinoline dissolves well in ethanol, acetone, diethyl ether, and other organic solvents.[1][3] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common solvents for similar heterocyclic compounds in biological research. |
| Stability | Store in a cool, dry, dark place. May be hygroscopic. | Isoquinoline is known to be hygroscopic.[3] Protection from light and moisture is recommended for complex organic molecules to prevent degradation. |
| Handling Precautions | Handle with appropriate Personal Protective Equipment (PPE). | The cyano group and aromatic nature suggest potential toxicity. Related compounds are harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[5][6][7] Always handle in a well-ventilated fume hood.[8] |
Experimental Protocols
Protocol 1: Initial Solubility Assessment and Stock Solution Preparation
This protocol describes a systematic approach to identify a suitable solvent and prepare a concentrated stock solution. The choice of solvent is critical and depends on the downstream application. For most in vitro biological assays, DMSO is the preferred solvent due to its high solubilizing power and compatibility with cell culture media at low concentrations.
Materials:
-
4-(3-Cyanobenzoyl)isoquinoline powder
-
High-purity anhydrous DMSO
-
High-purity ethanol (200 proof)
-
Other organic solvents as needed (e.g., DMF, acetone)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Initial Solubility Test (Small Scale):
-
Accurately weigh 1-2 mg of the compound into a microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-20 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If particulates remain, proceed to the next step.
-
Gently warm the mixture to 37°C for 5-10 minutes or place it in a sonicator bath for 5-10 minutes. Caution: Use gentle warming as excessive heat may degrade the compound.
-
If the compound dissolves, it is suitable for preparing a stock solution at that concentration. If not, consider a lower concentration or a different solvent.
-
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh a desired amount of 4-(3-Cyanobenzoyl)isoquinoline (e.g., 2.84 mg for 1 mL of a 10 mM solution, assuming a molecular weight of ~284.3 g/mol ).
-
Place the weighed powder into a sterile, appropriately sized tube (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).
-
Add the calculated volume of high-purity anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Use sonication or gentle warming (as determined in the initial test) if necessary.
-
Once fully dissolved, centrifuge the tube briefly to pull down any solution from the cap.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.
-
Store the aliquots at -20°C or -80°C for long-term stability. Ensure tubes are well-sealed to prevent solvent evaporation.
-
Protocol 2: Preparation of Working Solutions for Biological Assays
This protocol details the dilution of the concentrated stock solution into an aqueous buffer or cell culture medium for experimental use. A key consideration is to maintain compound solubility and minimize solvent toxicity.
Procedure:
-
Determine Final Concentration: Decide on the final concentration of the compound needed for your experiment (e.g., 10 µM for a cell-based assay).
-
Calculate Dilution: Calculate the volume of stock solution needed. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of stock to 999 µL of medium).
-
Serial Dilution (Recommended): To avoid precipitation and ensure accuracy, it is best to perform serial dilutions rather than a single large dilution.
-
First, create an intermediate dilution (e.g., 1:100) by adding 2 µL of the 10 mM stock to 198 µL of culture medium to get a 100 µM solution.
-
Vortex the intermediate dilution gently but thoroughly.
-
Next, perform the final dilution (e.g., 1:10) by adding 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve the final 10 µM concentration.
-
-
Solvent Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is non-toxic to your experimental system. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.
-
Control Group: Always prepare a "vehicle control" containing the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium to account for any effects of the solvent itself.
Diagrams and Workflows
Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Decision Logic for Solvent Selection
Caption: Decision tree for selecting an appropriate solvent system.
References
-
Wikipedia. Isoquinoline . [Link]
-
Organic Syntheses. ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES . [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline . [Link]
-
Ataman Kimya. ISOQUINOLINE . [Link]
-
FooDB. Showing Compound Isoquinoline (FDB012557) . [Link]
-
PharmaEducation. Preparation and Properties of Isoquinoline . [Link]
-
MDPI. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives . [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline . [Link]
-
PubMed Central. Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine . [Link]
-
PubMed Central. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight . [Link]
-
PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018 . [Link]
-
PubMed. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives . [Link]
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- 5. fishersci.com [fishersci.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
photobleaching issues with 4-(3-Cyanobenzoyl)isoquinoline and how to prevent them
An In-Depth Guide to Understanding and Preventing Photobleaching in Your Experiments
Welcome to the technical support center for 4-(3-Cyanobenzoyl)isoquinoline. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. As a photosensitizer and potential fluorescent probe, 4-(3-Cyanobenzoyl)isoquinoline is a powerful tool, but like many such molecules, it can be susceptible to photobleaching. This guide provides in-depth technical information and practical troubleshooting advice to help you mitigate photobleaching and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 4-(3-Cyanobenzoyl)isoquinoline and what are its primary applications?
4-(3-Cyanobenzoyl)isoquinoline is a specific isoquinoline derivative. The isoquinoline scaffold is found in many biologically active compounds and is of significant interest in medicinal chemistry and drug development.[1][2] Compounds with this core structure are explored for a variety of therapeutic applications, including as anticancer and antimicrobial agents.[1] Specifically, as a photosensitizer, 4-(3-Cyanobenzoyl)isoquinoline is likely used in applications such as photodynamic therapy (PDT), where it is activated by light to produce reactive oxygen species (ROS) to induce cell death in targeted tissues.[3][4][5]
Q2: What is photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore or photosensitizer, causing it to lose its ability to fluoresce or generate reactive species upon illumination.[6][7] This process is a common challenge in fluorescence microscopy and other light-dependent experimental techniques.[6]
Q3: What causes photobleaching of a photosensitizer like 4-(3-Cyanobenzoyl)isoquinoline?
While specific studies on 4-(3-Cyanobenzoyl)isoquinoline are limited, the photobleaching of photosensitizers is generally understood to be caused by:
-
Generation of Reactive Oxygen Species (ROS): Upon light absorption, photosensitizers can transfer energy to molecular oxygen, creating highly reactive species like singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[6] These ROS can then chemically attack and degrade the photosensitizer molecule itself, leading to its destruction.[6]
-
Formation of a Triplet State: Light excitation can cause the photosensitizer to enter a long-lived, high-energy triplet state.[6] Molecules in the triplet state are more susceptible to chemical reactions, including those with molecular oxygen that lead to ROS generation and subsequent photobleaching.[6]
-
High-Intensity Light: Intense illumination accelerates the rate of excitation and increases the probability of the photosensitizer entering the reactive triplet state, thus increasing the rate of ROS generation and photobleaching.[6]
Troubleshooting Guide: Preventing Photobleaching of 4-(3-Cyanobenzoyl)isoquinoline
This guide provides a structured approach to identifying and resolving photobleaching issues in your experiments.
Problem 1: Rapid loss of signal during fluorescence imaging or PDT.
Q: I am observing a rapid decrease in fluorescence intensity or therapeutic effect when illuminating my sample containing 4-(3-Cyanobenzoyl)isoquinoline. What is happening and how can I fix it?
A: This is a classic sign of photobleaching. The high-energy photons from your light source are causing the 4-(3-Cyanobenzoyl)isoquinoline molecules to be destroyed. The primary mechanism is likely the generation of ROS, which, while intended for therapeutic effect in PDT, also leads to the degradation of the photosensitizer itself.
Here is a systematic approach to mitigate this issue:
Step 1: Optimize Illumination Conditions
The most straightforward way to reduce photobleaching is to minimize the amount of light your sample is exposed to.
-
Reduce Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio for your measurements.[6][8] This can be achieved by using neutral density filters or adjusting the power settings on your light source (e.g., laser or lamp).[6]
-
Minimize Exposure Time: Limit the duration of light exposure to only what is necessary for data acquisition.[7][8] For time-lapse experiments, increase the interval between image captures.
-
Use Transmitted Light for Focusing: Whenever possible, use transmitted light to find your region of interest and focus on your sample before switching to fluorescence excitation for image capture.[7]
Step 2: Control the Chemical Environment
Since photobleaching is often mediated by ROS, modifying the chemical environment of your sample can significantly improve the photostability of 4-(3-Cyanobenzoyl)isoquinoline.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or imaging buffer.[6][7] These reagents are typically ROS scavengers that protect the photosensitizer from oxidative damage. Common antifade agents include:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
n-propyl gallate (NPG)
-
p-phenylenediamine (PPD) (Note: PPD can react with certain dyes, so compatibility should be verified).
-
-
Oxygen Scavenging Systems: In some applications, particularly for in vitro experiments, you can reduce the local oxygen concentration to minimize ROS production. This can be achieved by:
-
Adding an enzymatic oxygen scavenging system, such as glucose oxidase and catalase, to your buffer.
-
De-gassing your buffers and performing experiments in a controlled, low-oxygen environment.[9]
-
Step 3: Consider the Photophysical Properties of the System
The interaction of 4-(3-Cyanobenzoyl)isoquinoline with its environment can influence its photostability.
-
Solvent Effects: The choice of solvent can affect the triplet state lifetime and ROS generation efficiency of a photosensitizer.[10] While solvent choice is often dictated by the experimental system, be aware that it can be a contributing factor to photobleaching.
-
Concentration Effects: At high concentrations, photosensitizers can sometimes form aggregates, which may alter their photophysical properties and susceptibility to photobleaching.[11] Ensure you are working within an optimal concentration range for your application.
Visualizing the Problem: The Mechanism of Photobleaching
The following diagram illustrates the likely pathway leading to the photobleaching of 4-(3-Cyanobenzoyl)isoquinoline.
By systematically applying these principles and troubleshooting steps, you can significantly enhance the photostability of 4-(3-Cyanobenzoyl)isoquinoline in your experiments, leading to more reliable and higher-quality data.
References
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-(3-Cyanobenzoyl)isoquinoline Labeling
Welcome to the technical support center for 4-(3-Cyanobenzoyl)isoquinoline labeling applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the successful conjugation of this molecule to primary amines in your biomolecules of interest.
A Note from the Senior Application Scientist: The following guide is built upon the foundational principles of amine-reactive labeling chemistry. We will be operating under the chemically sound assumption that the 4-(3-Cyanobenzoyl)isoquinoline labeling reagent is supplied as an N-hydroxysuccinimide (NHS) ester. This is a common and highly efficient reactive group for targeting primary amines (such as the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. The principles and troubleshooting steps outlined here are based on extensive experience with NHS ester chemistry and are adapted to the specific chemical nature of the isoquinoline scaffold.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the labeling process in a direct question-and-answer format.
Q1: My labeling efficiency is very low, or I'm getting no labeling at all. What are the most likely causes?
A1: Low or no labeling is one of the most common issues and typically points to one of three areas: the amine, the buffer, or the labeling reagent itself.
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Problem Area 1: The Target Amine. For the reaction to proceed, the primary amine on your biomolecule must be available and deprotonated.
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Inaccessible Amines: The primary amines on your protein may be buried within its tertiary structure. Consider gentle denaturation or using a different labeling strategy if surface amines are not available.
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Incorrect pH: The reaction is highly pH-dependent. The pKa of lysine's ε-amino group is around 10.5, while the N-terminal α-amino group is typically between 7 and 8. A reaction buffer with a pH between 8.3 and 8.5 is generally optimal to ensure a sufficient concentration of the deprotonated, nucleophilic amine.[1] At lower pH, the amine is protonated (-NH3+) and will not react.[1]
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Problem Area 2: The Reaction Buffer.
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Presence of Competing Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the labeling reagent, drastically reducing your yield.[1] Always use an amine-free buffer like phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate.[1][2]
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Purity of Biomolecule Solution: Ensure your biomolecule solution is free of other amine-containing contaminants, such as ammonium salts or stabilizing proteins like bovine serum albumin (BSA), which will consume the reagent. Dialysis or buffer exchange is highly recommended prior to labeling.[3]
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Problem Area 3: The Labeling Reagent.
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Hydrolysis: NHS esters are highly susceptible to hydrolysis in aqueous environments, a reaction that increases significantly at higher pH.[4] This competing reaction converts the reactive NHS ester into an unreactive carboxylic acid. Therefore, it is critical to prepare the stock solution of the 4-(3-Cyanobenzoyl)isoquinoline reagent in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and add it to the aqueous reaction buffer immediately before starting the incubation.[1] Never store the reagent in an aqueous solution.[1]
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Reagent Degradation: The 4-(3-Cyanobenzoyl)isoquinoline reagent is likely sensitive to moisture.[5] Ensure it is stored in a cool, dry place, preferably under an inert atmosphere. Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the lyophilized powder.[6]
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Q2: I see a good degree of labeling, but my protein has precipitated out of solution.
A2: Precipitation is often a consequence of over-labeling or poor reagent solubility.
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Over-labeling: The 4-(3-Cyanobenzoyl)isoquinoline moiety is hydrophobic. Attaching too many of these groups to the surface of a protein can disrupt its hydration shell and lead to aggregation and precipitation. Reduce the molar excess of the labeling reagent in your reaction. It is advisable to perform a titration with varying molar ratios of reagent to protein to find the optimal balance between labeling efficiency and protein solubility.[6]
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Reagent Solubility: While the labeling reagent should be dissolved in DMSO or DMF, adding a large volume of this organic solvent to your aqueous protein solution can cause the protein to denature and precipitate.[1] A general rule is to keep the final concentration of the organic solvent in the reaction mixture below 10%. If a higher concentration of the labeling reagent is needed, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer period to slow down both the labeling and potential aggregation processes.
Q3: The biological activity of my labeled protein is significantly reduced.
A3: This is a critical issue, often caused by the modification of key amino acid residues.
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Labeling of Active Site Residues: If a primary amine, such as a lysine residue, is critical for the protein's function (e.g., in a binding site), its modification can abolish activity. If you suspect this, you can try a "protection" experiment: perform the labeling reaction in the presence of a high concentration of the protein's substrate or a competitive inhibitor. This can shield the active site lysines, forcing the label onto other surface amines.
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Conformational Changes: As mentioned, over-labeling can alter the protein's surface properties, potentially leading to conformational changes that impact function, even if the active site itself is not modified.[7] Again, reducing the molar ratio of the labeling reagent is the primary solution.
Q4: How do I stop the labeling reaction and remove the excess, unreacted reagent?
A4: Quenching the reaction is essential to prevent further modification, and purification is necessary to remove byproducts that could interfere with downstream applications.
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Quenching: The reaction can be effectively stopped by adding a small molecule with a primary amine. Common quenching reagents include:
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Tris or Glycine: Add a final concentration of 50-100 mM.[6]
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Hydroxylamine: This can also be used and has the added benefit of potentially reversing modifications on tyrosine residues, which can sometimes occur as a side reaction.[6][8] Incubate for 15-30 minutes after adding the quenching reagent.[9]
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Purification: The most common and effective method for separating the labeled protein from the excess quenching reagent, hydrolyzed label, and other small molecules is Size Exclusion Chromatography (SEC) , also known as gel filtration.[10][11]
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Choose a resin with a molecular weight cutoff that will allow your protein to elute in the void volume while the smaller contaminants are retained.
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Dialysis or buffer exchange columns are also effective alternatives.[3]
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Optimizing Your Labeling Protocol
Achieving the perfect degree of labeling requires a systematic approach. The key is to balance the reaction parameters to favor the amine acylation reaction over the competing hydrolysis of the NHS ester.
Key Parameters and Recommended Starting Conditions
| Parameter | Recommended Range | Rationale & Expert Insights |
| Reaction pH | 8.0 - 9.0 | Optimal: 8.3-8.5. This pH provides a good balance between having a sufficient concentration of deprotonated primary amines and minimizing the rate of NHS ester hydrolysis, which accelerates at higher pH.[1][4] |
| Reaction Buffer | Sodium Bicarbonate, Sodium Borate, or PBS | Must be amine-free. Bicarbonate buffer (0.1 M, pH 8.3) is a very common and effective choice.[1] Ensure the buffer has sufficient capacity, especially for large-scale reactions, as NHS ester hydrolysis releases acid, which can lower the pH and slow the reaction.[1] |
| Molar Ratio (Label:Protein) | 5:1 to 20:1 | Start with 10:1. This is highly empirical and depends on the number of available lysines on your protein. A titration is strongly recommended to determine the optimal ratio for your specific application.[6] Over-labeling can lead to precipitation and loss of function.[7] |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations can improve reaction kinetics and reduce the relative impact of hydrolysis.[1] |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Longer incubation times do not always lead to higher labeling efficiency due to the hydrolysis of the NHS ester.[4] A 1-2 hour incubation at room temperature is a good starting point. If protein stability is a concern, perform the reaction at 4°C overnight. |
| Solvent for Label | Anhydrous DMSO or DMF | These solvents are excellent for dissolving the hydrophobic labeling reagent. Use the minimal volume necessary (ideally <10% of the total reaction volume) to avoid protein denaturation.[1] Ensure DMF is high quality and free of dimethylamine, which can react with the NHS ester.[1] |
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the fundamental reaction between the 4-(3-Cyanobenzoyl)isoquinoline NHS ester and a primary amine on a biomolecule, resulting in a stable amide bond.
Caption: Amine-reactive labeling workflow.
Experimental Workflow
This flowchart provides a high-level overview of the entire labeling and purification process, from preparation to the final, purified conjugate.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents
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Biomolecule Solution:
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Prepare your protein or other amine-containing biomolecule at a concentration of 2-10 mg/mL in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
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If your sample is in a buffer containing amines (like Tris), you must perform a buffer exchange via dialysis, desalting column, or spin filtration prior to starting.
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4-(3-Cyanobenzoyl)isoquinoline Stock Solution:
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Allow the vial of the lyophilized labeling reagent to equilibrate to room temperature for at least 15 minutes before opening.
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Prepare a 10 mM stock solution by dissolving the reagent in high-quality, anhydrous DMSO. For example, if the molecular weight is 393.4 g/mol , dissolve 3.93 mg in 1 mL of DMSO.
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Crucially, this stock solution should be prepared fresh immediately before use. NHS esters are not stable in solution for long periods, even in anhydrous DMSO, as trace amounts of water can cause hydrolysis.[1]
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Protocol 2: Labeling Reaction
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Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar ratio.
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Example Calculation: To label 1 mL of a 5 mg/mL solution of a 50 kDa protein (0.1 mM) at a 10:1 molar ratio:
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Moles of protein = 0.001 L * 0.1 mmol/L = 0.0001 mmol
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Moles of label needed = 10 * 0.0001 mmol = 0.001 mmol
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Volume of 10 mM stock = 0.001 mmol / 10 mmol/L = 0.0001 L = 100 µL
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Initiate Reaction: While gently vortexing the protein solution, add the calculated volume of the labeling reagent stock solution.
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Incubate: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the resulting conjugate is expected to be light-sensitive.
Protocol 3: Quenching and Purification
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Quench: Add a 1 M stock solution of Tris-HCl, pH 8.0, to the reaction mixture to achieve a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature to ensure all unreacted NHS ester is quenched.
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Purify:
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Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with your desired final storage buffer (e.g., PBS, pH 7.4).[6]
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Apply the quenched reaction mixture to the top of the column.
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Elute the sample with the storage buffer. The labeled protein, being larger, will elute first, while the smaller molecules (unreacted label, hydrolyzed label, NHS, and quenching reagent) will be retained by the column and elute later.[11]
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Collect the fractions corresponding to the protein peak, typically identified by monitoring absorbance at 280 nm.
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Characterize and Store:
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Determine the degree of labeling (DOL) using UV-Vis spectrophotometry (if the spectral properties of the label are known) or mass spectrometry.
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Assess the biological activity of the conjugate compared to the unlabeled protein.
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Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in aliquots.
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References
- Roesch, K. R., & Larock, R. C. (1999). A Palladium-Catalyzed Coupling of tert-Butylimine of o-Iodobenzaldehyde with Aryl- and Alkenyl-Substituted Terminal Acetylenes. Organic Letters, 1(4), 553–556.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
- Isoquinoline. (n.d.). Scanned document.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
- GoldBio. (n.d.). An Overview of Size Exclusion Chromatography for Protein Purification.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
- Sýkora, J., et al. (2018). Fluorescent labeling and modification of proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2353-2364.
- Process for making isoquinoline compounds. (2016).
- Cline, G. W., & Hanna, P. E. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- L. M. T. et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry, 91(21), 14041-14048.
- ChemicalBook. (n.d.). 4-Cyanobenzoyl chloride(6068-72-0).
- Farnsworth, D. W., et al. (2011). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-854.
- Ghorai, B. K., et al. (2003). Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. Organic Letters, 5(23), 4261–4263.
- Pomorski, A., et al. (2019).
- Heterocyclic imines and amines. Part 18. Conversion of o-cyanobenzyl cyanide into isoquinoline, benzylisoquinoline, and azachrysene products. (1975). Journal of the Chemical Society, Perkin Transactions 1.
- Qkine. (2025). Protein tags, why and why not?
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probes.
- Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters.
- Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- Protein labeling of tens of millions of densely packed cells in organ-scale tissues. (2025). ScienceDaily.
- Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC).
- Pomorski, A., et al. (2019).
- ChemicalBook. (n.d.). 2-Cyanobenzyl chloride(2856-63-5).
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. (2011). Organic & Biomolecular Chemistry.
- Thermo Fisher Scientific. (2016). Amine-reactive TMT10plex Mass Tagging Kit. YouTube.
- Impact of Common Food Labels on Consumer Liking in Vanilla Yogurt. (2019). Foods.
- Preparation and Properties of Isoquinoline. (n.d.). SlideShare.
- Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantific
- Bollinger, J. N., et al. (1977). Benzoyl peroxide stability in pharmaceutical gel preparations. Journal of Pharmaceutical Sciences, 66(5), 718-722.
- Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. (1963). Journal of the American Chemical Society.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. (n.d.). Organic Syntheses.
- Isoquinoline synthesis. (2010). Química Organica.org.
- DMF Work-up and Solubility Issues. (2022). Reddit.
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (2018). ACS Measurement Science Au.
- Novel Method Allows Simultaneous Fluorescent Labeling of Many Proteins. (2024). Technology Networks.
- Berg, E. A., & Fishman, J. (2020).
- Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + W
- n-hydroxysuccinimide ester functionalized: Topics by Science.gov. (n.d.). Science.gov.
- Size Exclusion Chromatography (SEC)
Sources
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- 2. glenresearch.com [glenresearch.com]
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- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. 4-Cyanobenzoyl chloride(6068-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Isoquinoline-Based Compounds
Introduction: Navigating the Specificity of 4-(3-Cyanobenzoyl)isoquinoline and Related Analogs
Welcome to the technical support center for researchers working with novel isoquinoline-based compounds, exemplified by 4-(3-Cyanobenzoyl)isoquinoline. As a drug development professional, you are aware that the promise of a novel small molecule inhibitor is intrinsically linked to its specificity. While the isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds, this versatility also presents a challenge in ensuring on-target selectivity.[1][2] This guide is designed to provide a robust framework for identifying the primary target of your compound and, critically, for understanding and minimizing its off-target effects.
The specific biological target and off-target profile of 4-(3-Cyanobenzoyl)isoquinoline are not yet extensively documented in publicly available literature. This is not uncommon for novel chemical entities. Therefore, this guide will equip you with the foundational knowledge and practical methodologies to systematically characterize your compound. We will delve into the common liabilities of the isoquinoline scaffold, the potential reactivity of the cyanobenzoyl group, and a suite of experiments to build a comprehensive selectivity profile.
Part 1: Foundational Knowledge - Understanding the Potential for Off-Target Effects
FAQ 1: What are the likely biological targets for an isoquinoline-based compound like 4-(3-Cyanobenzoyl)isoquinoline?
The isoquinoline scaffold is a versatile pharmacophore found in a wide array of approved drugs and clinical candidates.[1][2] Depending on the substitutions, isoquinoline derivatives have been shown to target:
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Kinases: The isoquinoline ring can mimic the adenine region of ATP, making it a common core for kinase inhibitors. For example, certain isoquinoline derivatives have shown inhibitory activity against HER2 kinase.[3]
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Topoisomerases: The planar aromatic structure of the isoquinoline nucleus can facilitate intercalation into DNA, potentially leading to the inhibition of topoisomerases, which are crucial for DNA replication.
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Inhibitor of Apoptosis Proteins (IAPs): Some isoquinoline derivatives have been developed as IAP antagonists, promoting apoptosis in cancer cells.[4]
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Tubulin: A compound with a similar name, 3-(4-cyanobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile, has been suggested to interact with the tubulin binding site.[5]
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Other Enzymes and Receptors: The scaffold's ability to present diverse functional groups allows it to interact with a wide range of protein targets.
The "3-cyanobenzoyl" moiety adds another layer of complexity. The nitrile group can be a key pharmacophore, but it can also be a reactive "warhead" that may lead to covalent interactions with protein targets, potentially increasing the risk of off-target binding.[6]
Diagram 1: Potential Target Classes for Isoquinoline-Based Inhibitors
Caption: Potential target classes for isoquinoline-based inhibitors.
Part 2: Troubleshooting & Mitigation Strategies - A Phased Approach
This section provides a structured approach to identifying and mitigating off-target effects throughout your experimental workflow.
Phase 1: Experimental Design & In Silico Analysis
Question 1: I have just synthesized 4-(3-Cyanobenzoyl)isoquinoline. What are the first steps to predict its potential off-target effects?
Before embarking on extensive wet-lab experiments, a combination of in silico and preliminary experimental work can provide valuable direction.
Step-by-Step Protocol: Initial Off-Target Assessment
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In Silico Profiling:
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Utilize computational tools (e.g., SwissTargetPrediction, SuperPred, PASS Online) to predict potential protein targets based on the 2D structure of your compound. These tools compare the structure to libraries of known ligands for a wide range of biological targets.
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Perform docking studies against a panel of common off-target proteins (e.g., hERG, CYPs, various kinases) to assess potential binding liabilities.
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Structural Analog Search:
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Conduct a thorough literature search for compounds with high structural similarity. Pay close attention to the reported biological activities and off-target profiles of these analogs. The presence of the isoquinoline core and the cyanobenzoyl group are key features to focus on.
-
-
Physicochemical Property Analysis:
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Determine the lipophilicity (LogP) and solubility of your compound. Poor solubility can lead to non-specific aggregation and false-positive results in biological assays. High lipophilicity is often associated with increased off-target promiscuity.
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Question 2: How do I design my initial cell-based assays to minimize the chances of being misled by off-target effects?
Your initial cellular assays are crucial for establishing a therapeutic window and for providing the first clues about potential off-target liabilities.
Table 1: Key Considerations for Initial Cellular Assays
| Parameter | Recommendation | Rationale |
| Cell Line Selection | Use multiple cell lines with varying genetic backgrounds. Include a cell line where the putative target is not expressed or is knocked down. | Observing a consistent phenotype across multiple relevant cell lines strengthens the on-target hypothesis. Lack of activity in a target-negative cell line is a critical piece of evidence. |
| Concentration Range | Perform a wide dose-response curve (e.g., from nM to high µM). | This helps to distinguish between a potent on-target effect at lower concentrations and non-specific toxicity or off-target effects at higher concentrations. |
| Assay Duration | Vary the incubation time with the compound. | Short-term assays may reveal acute off-target toxicity, while longer-term assays are needed to observe on-target phenotypic changes. |
| Negative Controls | Include a structurally similar but inactive analog if available. | This is a powerful control to demonstrate that the observed phenotype is due to the specific chemical features of your active compound and not just a general property of the scaffold. |
| Orthogonal Assays | Use multiple, mechanistically distinct assays to measure the same biological endpoint. | If your compound is hypothesized to induce apoptosis, for example, confirm this with multiple assays (e.g., caspase activation, annexin V staining, PARP cleavage). |
Diagram 2: Workflow for Initial Off-Target Assessment
Caption: Workflow for the initial assessment of a novel compound.
Phase 2: Target Validation and Off-Target Profiling
Question 3: My compound shows interesting activity in cellular assays. How can I confirm it directly interacts with my hypothesized target and identify other potential binding partners?
Directly demonstrating target engagement and performing broader selectivity profiling are essential next steps.
Step-by-Step Protocol: Target Engagement and Selectivity Profiling
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Biochemical Assays:
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If your hypothesized target is an enzyme, perform an in vitro activity assay with the purified protein to determine the IC50 of your compound.
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Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the direct binding affinity (KD) of your compound to the purified target protein.
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Cellular Target Engagement Assays:
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Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
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NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a specific protein target in real-time.
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-
Broad Selectivity Profiling (Kinome Scanning):
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If your compound is a suspected kinase inhibitor, submit it for a commercial kinome scan (e.g., at Eurofins, Reaction Biology). These services test your compound against a large panel of kinases (often >400) at one or two concentrations to identify off-target kinase interactions.
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-
Proteome-Wide Off-Target Profiling:
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Affinity Chromatography-Mass Spectrometry (AC-MS): Immobilize your compound on a solid support and use it to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.
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Competitive Chemical Proteomics: Use a broad-spectrum probe that binds to a large family of proteins (e.g., an ATP-binding probe for kinases). Pre-incubate your cell lysate with your compound and then add the probe. Your compound will compete with the probe for binding to its targets, and a reduction in probe labeling will indicate an interaction.
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Question 4: What are the best practices for interpreting the data from a kinome scan?
A kinome scan can generate a large amount of data. Here's how to interpret it effectively:
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Focus on Potency: Pay closest attention to off-targets that are inhibited with a potency similar to or greater than your primary target.
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Consider Cellular Context: An off-target that is not expressed in your cell line of interest is less likely to be relevant to your observed phenotype.
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Look for Pathway Effects: Are the off-target kinases clustered in a particular signaling pathway? This could explain unexpected phenotypic effects.
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Follow Up with Cellular Assays: If a potent off-target is identified, validate its relevance in your cellular system. For example, you can use a known selective inhibitor of the off-target to see if it phenocopies the effects of your compound.
Part 3: Advanced Troubleshooting and Data Interpretation
Question 5: I've identified a potent off-target. What are my options?
Identifying an off-target is not necessarily the end of a project. Here are some strategies:
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Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify chemical modifications that reduce binding to the off-target while maintaining or improving affinity for the primary target.
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Counter-Screening: Incorporate an assay for the off-target into your routine screening cascade to filter out non-selective compounds early in the discovery process.
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Target Deconvolution: If the off-target effect is therapeutically interesting, you may have discovered a valuable polypharmacology. In this case, further experiments will be needed to elucidate the contribution of each target to the overall biological effect.
Question 6: My compound has a clean off-target profile but still shows some unexpected cellular effects. What could be the cause?
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Metabolism: Your compound may be metabolized in cells to an active or reactive species that has a different target profile. Perform LC-MS analysis of cell lysates to look for metabolites.
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Non-Protein Targets: Your compound could be interacting with other cellular components like lipids or nucleic acids.
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Perturbation of Cellular Pathways: Even a highly selective inhibitor can cause unexpected downstream effects by perturbing complex signaling networks. Systems biology approaches, such as transcriptomics or proteomics, can help to uncover these network-level effects.
References
-
Lee, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
Mantu, D., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2038. Available at: [Link]
-
Li, F., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 27(16), 3543-3563. Available at: [Link]
-
Syguda, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8820. Available at: [Link]
- Suzuki, Y., et al. (1978). A New Synthesis of 4-Hydroxyisoquinoline-3-carboxylic Acid Derivatives. Synthesis, 1978(6), 461-462.
-
Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 103. Available at: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]
-
Zhang, L., et al. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. International Journal of Nanomedicine, 12, 6541–6551. Available at: [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available at: [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
-
Wang, Y., et al. (2023). Biologically active isoquinoline alkaloids covering 2019–2022. Natural Product Reports, 40(12), 2095-2121. Available at: [Link]
-
de Almeida, G. S., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(6), 986–1003. Available at: [Link]
-
Liu, D., et al. (2019). A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine. Frontiers in Pharmacology, 10, 9. Available at: [Link]
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- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
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enhancing the quantum yield of 4-(3-Cyanobenzoyl)isoquinoline derivatives
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for . As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you overcome common experimental hurdles.
Introduction: The Challenge of Quantum Yield in Isoquinoline Derivatives
4-(3-Cyanobenzoyl)isoquinoline and its derivatives are a promising class of fluorophores. The isoquinoline core provides a robust, conjugated system, while the cyanobenzoyl group acts as an electron-withdrawing moiety, influencing the molecule's electronic and photophysical properties. A high fluorescence quantum yield (ΦF)—the ratio of photons emitted to photons absorbed—is critical for applications requiring high sensitivity, such as bioimaging, chemical sensing, and materials science. However, achieving a high quantum yield is often not straightforward, as numerous factors can promote non-radiative decay pathways, effectively "wasting" the excitation energy as heat instead of light.[1]
This guide is structured to help you diagnose and resolve issues of low quantum yield, transforming experimental challenges into successful outcomes.
Foundational Concepts: Why is My Quantum Yield Low?
Before troubleshooting, it's crucial to understand the fundamental photophysical processes that compete with fluorescence. When a molecule absorbs a photon, it is promoted to an excited electronic state (S1). To return to the ground state (S0), it can either emit a photon (fluorescence) or lose the energy through non-radiative pathways.
The primary culprits for low quantum yield are:
-
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 → S0), often facilitated by molecular vibrations and rotations.
-
Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T1), which can lead to phosphorescence (rarely observed in solution at room temperature) or non-radiative decay.
-
Quenching: External factors, such as interactions with other molecules (including other fluorophores), that deactivate the excited state.
Caption: A simplified Jablonski diagram illustrating the competition between fluorescence and non-radiative decay pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quantum yield is significantly lower than expected. Where do I start?
This is a common issue that can often be resolved by systematically checking the basics. Low quantum yield can stem from chemical impurities, environmental factors, or incorrect measurement parameters.
Sources
stability issues of 4-(3-Cyanobenzoyl)isoquinoline under experimental conditions
Welcome to the technical support resource for 4-(3-Cyanobenzoyl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. Our goal is to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. The information herein is synthesized from established chemical principles and data on analogous structures to provide a robust framework for your work.
Introduction: Understanding the Molecule
4-(3-Cyanobenzoyl)isoquinoline is a multifunctional molecule featuring an isoquinoline core, a key scaffold in numerous alkaloids and pharmacologically active compounds.[1] Its structure is characterized by a ketone linker connecting the isoquinoline ring at the 4-position to a benzonitrile moiety. This combination of a weakly basic N-heterocycle, an electrophilic carbonyl group, and a cyano group dictates its reactivity and stability profile.[2][3] Understanding these characteristics is paramount for its successful application in synthesis and biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I just received my sample of 4-(3-Cyanobenzoyl)isoquinoline. What are the optimal long-term storage conditions?
A1: Proper storage is the first line of defense against degradation. Based on the hygroscopic nature of the parent isoquinoline ring and the moisture sensitivity of related benzoyl compounds, stringent storage conditions are critical.[2][4]
Core Rationale: The primary risks during storage are hydrolysis from atmospheric moisture and potential photodegradation. The ketone linkage is a prime target for nucleophilic attack by water, and aromatic heterocycles can be sensitive to light.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes kinetic rate of potential degradation reactions. Stock solutions of similar compounds are stable for months at this temperature.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly-sealed, amber glass vial | Amber glass protects the compound from light exposure, while a tight seal prevents moisture ingress. |
| Location | Dry, dark environment (e.g., a desiccator inside a freezer) | Provides a multi-layered barrier against moisture and light. |
Q2: My compound appears to be degrading in solution. Which solvents should I use or avoid?
A2: Solvent choice is critical and context-dependent (synthesis vs. bioassay). The stability of 4-(3-Cyanobenzoyl)isoquinoline in solution is primarily threatened by solvent nucleophilicity and the presence of acidic or basic impurities.
Expertise & Causality:
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain acidic protons and can act as nucleophiles, especially under basic or acidic catalysis. They can participate in the hydrolysis of the ketone linkage. While often necessary for biological assays, aqueous buffers should be freshly prepared and used promptly. In protic solvents, the hydrogen bonding to the isoquinoline nitrogen can stabilize certain electronic states, which may influence photophysical properties but also potentially facilitate degradation pathways.[6]
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF, Dichloromethane): Generally preferred for stock solutions. However, be aware of solvent quality. "Anhydrous" grades are recommended as residual water is a key reactant for hydrolysis. DMF can contain amine impurities which are basic and nucleophilic.
Solvent Stability & Compatibility Table:
| Solvent | Type | Recommendation for Stock Solutions | Key Considerations |
| DMSO | Aprotic, Polar | Excellent | Use anhydrous grade. Hygroscopic; minimize exposure to air. |
| Acetonitrile (ACN) | Aprotic, Polar | Good | Stable. Good choice for analytical chromatography (HPLC/LC-MS). |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Good | Use anhydrous grade. Can contain trace HCl, which could protonate the isoquinoline nitrogen.[2] |
| Methanol (MeOH) | Protic, Polar | Use with Caution | Not recommended for long-term storage. Risk of solvolysis (methanolysis) at the ketone. |
| Water / Aqueous Buffers | Protic, Polar | Short-Term Use Only | Highly susceptible to pH-dependent hydrolysis. Prepare fresh for assays. |
Q3: I am seeing an unexpected loss of my compound in an assay buffered at pH 8.5. Is this related to stability?
A3: Yes, this is highly likely a pH-dependent stability issue. The molecule has two primary sites susceptible to pH-mediated degradation: the basic isoquinoline nitrogen and the electrophilic ketone carbon.
Mechanistic Insight:
-
Basic Conditions (pH > 7): Under basic conditions, hydroxide ions (OH⁻) are potent nucleophiles. They can directly attack the electrophilic carbonyl carbon of the benzoyl group, leading to hydrolysis. This process cleaves the molecule into 3-cyanobenzoate and 4-isoquinolinecarboxaldehyde (which may be further transformed). The reaction is irreversible and is a common degradation pathway for esters and ketones.
-
Acidic Conditions (pH < 7): Under acidic conditions, the isoquinoline nitrogen (pKa ≈ 5.14) will be protonated.[2] While this may increase solubility in aqueous media, strong acidic conditions (pH < 2) can catalyze the hydrolysis of the nitrile (cyano) group to a carboxylic acid, and also promote hydrolysis of the ketone.
Troubleshooting Workflow for pH-Related Instability:
Caption: Troubleshooting logic for pH-dependent instability.
Q4: My reaction requires heating. How can I assess the thermal stability of 4-(3-Cyanobenzoyl)isoquinoline?
A4: While specific TGA/DSC data is not published, thermal stability can be inferred and tested. Many organic molecules can withstand moderate heating (e.g., up to 80-100°C) for short periods in appropriate solvents.[7] However, prolonged exposure to high temperatures can cause decomposition.
Potential Thermal Degradation Pathway: The weakest bonds are likely around the ketone linker. High temperatures could induce fragmentation or polymerization, especially in the presence of catalysts or reactive species.
Experimental Protocol: Assessing Thermal Stability
This protocol provides a self-validating system to determine if your compound is stable under your specific experimental conditions.
Objective: To determine the percentage of 4-(3-Cyanobenzoyl)isoquinoline remaining after heating under specific conditions.
Materials:
-
4-(3-Cyanobenzoyl)isoquinoline
-
Chosen reaction solvent (anhydrous grade)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Thermostatically controlled heating block or oil bath
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the stock solution, dilute it to the analytical concentration range for your HPLC/LC-MS, and inject it. This is your 100% reference point.
-
Heating: Place the remaining stock solution under an inert atmosphere and heat it to your desired reaction temperature (e.g., 80°C).
-
Time-Course Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h), carefully withdraw an aliquot from the heated solution.
-
Analysis: Cool the timed aliquots to room temperature, dilute them identically to the T=0 sample, and analyze them by HPLC/LC-MS.
-
Data Interpretation:
-
Calculate the peak area of the parent compound for each time point.
-
Determine the percentage of compound remaining relative to the T=0 sample.
-
Look for the appearance of new peaks, which would indicate degradation products.
-
Trustworthiness: This method directly tests stability under your conditions, providing highly relevant and reliable data for your specific experiment.
Q5: How do I confirm if my sample has degraded and what are the likely byproducts?
A5: The primary method for confirming degradation is Liquid Chromatography-Mass Spectrometry (LC-MS). It can separate the parent compound from impurities and provide mass information to help identify degradation products.
Potential Degradation Pathways Diagram:
Caption: Potential degradation pathways for 4-(3-Cyanobenzoyl)isoquinoline.
Analytical Confirmation:
-
LC-MS: This is the gold standard. You would expect to see a decrease in the ion count for the parent mass and the appearance of new masses corresponding to the hydrolysis products (3-cyanobenzoic acid and an isoquinoline fragment).
-
HPLC with UV detection: A simple way to monitor purity. You will observe a decrease in the area of the main peak and the emergence of new, likely more polar, peaks that elute earlier on a reverse-phase column.[8]
-
¹H NMR: Can be used to check the purity of a solid sample. The appearance of new signals or changes in the integration of existing signals would indicate the presence of impurities or degradation products.
By systematically addressing these potential stability issues, you can ensure the reliability and reproducibility of your experimental work with 4-(3-Cyanobenzoyl)isoquinoline.
References
-
Wikipedia. Isoquinoline. [Link]
-
Organic Syntheses. ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. [Link]
-
National Institutes of Health. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]
-
PubChem. 4-Cyanobenzoyl chloride. [Link]
-
PubMed. Biological degradation of cyanide compounds. [Link]
-
National Institutes of Health. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry. [Link]
-
ResearchGate. Photophysical properties of isoquinoline derivatives. [Link]
-
ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]
- Google Patents.
-
PubMed Central. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]
-
National Institutes of Health. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]
-
SlideShare. Preparation and Properties of Isoquinoline. [Link]
-
FooDB. Showing Compound Isoquinoline (FDB012557). [Link]
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 4-Cyanobenzoyl chloride(6068-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 4-Cyano-3-methylisoquinoline A potent, cell-permeable, reversible, and specific inhibitor of protein kinase A (IC = 30 nM). 161468-32-2 [sigmaaldrich.com]
- 6. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
4-(3-Cyanobenzoyl)isoquinoline vs other fluorescent probes for live-cell imaging
In the dynamic field of cellular biology, the ability to visualize molecular processes within living cells is paramount. Fluorescent probes are the cornerstone of this endeavor, enabling researchers to illuminate the intricate workings of the cell in real-time. While established fluorophores like BODIPY and rhodamine derivatives have long dominated the landscape, there is a continuous drive to develop novel probes with superior photophysical properties and tailored functionalities. This guide provides an in-depth comparison of isoquinoline-based fluorescent probes, an emerging class of fluorophores, with other commonly used dyes for live-cell imaging.
The isoquinoline scaffold, a bicyclic aromatic heterocycle, offers a versatile platform for the design of fluorescent probes. Its derivatives have been explored for a range of biological applications, including as antimicrobial and anticancer agents.[1] More recently, their intrinsic fluorescence has been harnessed to create probes for bioimaging.[2][3]
The Ideal Fluorescent Probe: A Researcher's Wishlist
Before delving into specifics, it's crucial to understand the characteristics of an ideal fluorescent probe for live-cell imaging.[4] These include:
-
High Quantum Yield (Φ): A measure of the efficiency of fluorescence, representing the ratio of emitted to absorbed photons. A higher quantum yield translates to a brighter signal.
-
Photostability: Resistance to photobleaching, the irreversible loss of fluorescence upon exposure to light. High photostability is critical for long-term imaging experiments.
-
Cell Permeability: The ability to cross the cell membrane to reach intracellular targets.
-
Low Cytotoxicity: Minimal impact on cell health and function to ensure that the observed processes are not artifacts of the probe itself.
-
Target Specificity: The ability to selectively label a specific organelle, molecule, or ion.
-
Large Stokes Shift: A significant separation between the maximum absorption and emission wavelengths to minimize self-quenching and improve signal-to-noise ratio.
Isoquinoline-Based Probes: A Comparative Analysis
While a direct, comprehensive comparison of a single isoquinoline probe against all major classes of fluorophores is not yet available in the literature, we can synthesize a comparative overview based on the reported properties of various isoquinoline derivatives.
One study on novel isoquinoline derivatives reported quantum yields ranging from 0.20 to as high as 0.90, demonstrating their potential for high brightness.[5] Another study highlighted a specific 1-(isoquinolin-3-yl)azetidin-2-one derivative with an exceptional quantum yield of 0.963, attributed to its rigid structure.[6] These values are highly competitive with well-established dyes. For instance, some BODIPY dyes, known for their high quantum yields, exhibit values in a similar range.[]
Table 1: Comparison of Photophysical Properties of Selected Fluorescent Probes
| Probe Class | Example Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| Isoquinoline | 1-(isoquinolin-3-yl)azetidin-2-one | 341 | 432 | 0.963 | 91 | [6] |
| Isoquinoline | 3-Hydroxyisoquinoline derivative | 358-383 | 395-446 | 0.20-0.90 | ~37-63 | [5] |
| BODIPY | BODIPY FL | 503 | 512 | ~0.9 | 9 | [] |
| Rhodamine | Rhodamine B | 555 | 580 | ~0.31 | 25 | [8] |
| Quinoline | Benzo[c,d]indole-quinoline (BIQ) | >650 | >650 | >100-fold "off-on" | N/A | [9] |
It is important to note that the photophysical properties of isoquinoline derivatives, like many fluorophores, can be significantly influenced by their solvent environment and specific chemical substitutions.[6]
Mechanism of Action and Cellular Applications
The utility of a fluorescent probe is defined by its ability to report on specific cellular events or structures. Isoquinoline-based probes have shown promise in a variety of applications, often through mechanisms that modulate their fluorescence in response to changes in their microenvironment.
For instance, quinoline-based probes, structurally related to isoquinolines, have been designed as pH sensors for live-cell imaging.[10] The fluorescence of these probes can be modulated by photoinduced electron transfer (PET), a process that is sensitive to the protonation state of the molecule.
The general workflow for utilizing such a probe involves introducing it to the cellular environment and monitoring the resulting fluorescence changes, which can be correlated with specific cellular activities or conditions.
Caption: A generalized workflow for live-cell imaging using a fluorescent probe.
Experimental Protocol: Live-Cell Staining with an Isoquinoline-Based Probe
The following is a generalized protocol for staining live cells with a hypothetical cell-permeable isoquinoline-based fluorescent probe. Note: This is a template and must be optimized for the specific probe and cell line used.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Isoquinoline-based fluorescent probe (stock solution in DMSO)
-
Phenol red-free cell culture medium[11]
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the isoquinoline probe in phenol red-free medium. The final concentration will need to be optimized, but a starting point of 1-10 µM is common. To minimize precipitation, first dilute the DMSO stock in a small volume of PBS before adding it to the medium.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for a duration determined by optimization (typically 15-60 minutes).
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed, phenol red-free medium to remove any unbound probe and reduce background fluorescence.[12]
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific isoquinoline probe.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[12][13]
-
Considerations for Experimental Design
The successful application of any fluorescent probe in live-cell imaging requires careful consideration of the experimental setup.
Caption: Interconnected factors to consider for successful live-cell imaging experiments.
Future Directions
The field of fluorescent probe development is continuously evolving. For isoquinoline-based probes, future research will likely focus on:
-
Rational Design: Synthesizing derivatives with improved photostability, higher quantum yields, and longer emission wavelengths to minimize phototoxicity and background autofluorescence.[10][14]
-
Targeted Probes: Developing isoquinoline probes conjugated to specific ligands for targeted labeling of organelles or biomolecules.
-
Multi-functional Probes: Creating probes that can report on multiple cellular parameters simultaneously.
References
- Alizadeh, A., Rostampoor, A., Alipour, M., Hajipour-Verdom, B., & Abdolmaleki, P. (2022).
-
Chen, D., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Methods in Enzymology. [Link]
-
Ciupa, A., et al. (2017). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]
-
Deng, J. R., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. [Link]
-
Doi, T., et al. (n.d.). Benzo[c,d]Indole-Quinoline-Based Deep-Red Emissive Probes for Live-Cell Imaging of Nucleolar RNA. Methods in Molecular Biology. [Link]
-
Easton, J. B., et al. (2019). Near-infrared fluorescent probes with BODIPY donors and rhodamine and merocyanine acceptors for ratiometric determination of lysosomal pH variance. PubMed Central. [Link]
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy: Volume 7: DNA technology. Springer.
- Haugland, R. P. (2005). The handbook: A guide to fluorescent probes and labeling technologies. Molecular Probes.
- Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The molecular probes handbook: A guide to fluorescent probes and labeling technologies. Life Technologies.
-
Kaczorowska, K., et al. (2017). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 22(10), 1623. [Link]
- Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932.
-
Mercurio, S., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemBioChem. [Link]
-
Molecular Devices. (n.d.). Tips for Running a Successful Live Cell Imaging Experiment. [Link]
-
Moustapha, S., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
- Pawley, J. B. (Ed.). (2006). Handbook of biological confocal microscopy. Springer Science & Business Media.
- Sanderson, M. J., Smith, I., Parker, I., & Bootman, M. D. (2014). Fluorescence microscopy. Cold Spring Harbor Protocols, 2014(10), pdb-top071795.
-
Molecular Devices. (n.d.). Tips for Running a Successful Live Cell Imaging Experiment. [Link]
-
Giepmans, B. N. G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]
- Valeur, B. (2012).
- Wang, L., et al. (2013). AIE-based bioprobes. Faraday discussions, 165, 323-340.
- Wu, D., et al. (2019). Quinoline-based fluorescent probes for sensing and imaging.
-
JCB. (n.d.). Live-cell microscopy – tips and tools. The Journal of Cell Biology. [Link]
- Zhang, X., Xiao, Y., & Qian, X. (2014). AIE-based fluorescent bioprobes. Topics in Current Chemistry, 346, 247-285.
- Zheng, Q., et al. (2013). A highly sensitive and selective fluorescent probe for imaging of endogenous hydrogen sulfide in living cells.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 8. Near-infrared fluorescent probes with BODIPY donors and rhodamine and merocyanine acceptors for ratiometric determination of lysosomal pH variance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 14. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 4-(3-Cyanobenzoyl)isoquinoline
In the landscape of contemporary drug discovery, the isoquinoline scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Derivatives of isoquinoline are integral to drugs targeting ailments ranging from cancer to cardiovascular diseases.[1][2] This guide focuses on a specific isoquinoline derivative, 4-(3-Cyanobenzoyl)isoquinoline, providing a framework for characterizing its selectivity and comparing its cross-reactivity profile against other relevant inhibitors.
Given the novelty of 4-(3-Cyanobenzoyl)isoquinoline, this document serves as a practical guide for researchers, outlining the essential experimental workflows and rationale for a comprehensive cross-reactivity assessment. The structural motifs within the molecule, namely the isoquinoline and a cyanobenzoyl group, are present in various enzyme inhibitors. For instance, the isoquinoline core is found in numerous kinase inhibitors, while the benzonitrile moiety is a key feature in several inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][4] This structural duality necessitates a thorough investigation of its selectivity profile to ensure on-target efficacy and minimize potential off-target toxicities.
The Imperative of Selectivity Profiling in Drug Development
The efficacy of a therapeutic agent is intrinsically linked to its selectivity. While high potency against a primary target is desirable, off-target interactions can lead to unforeseen side effects and toxicities.[5] Cross-reactivity studies are therefore a cornerstone of the preclinical safety assessment for any investigational new drug.[6] By screening a compound against a broad panel of related and unrelated biological targets, researchers can:
-
Identify potential off-target liabilities: Uncovering interactions with unintended targets early in development can save significant time and resources.
-
Elucidate mechanisms of toxicity: Understanding off-target binding can provide insights into potential adverse effects observed in later-stage studies.
-
Refine structure-activity relationships (SAR): Selectivity data can guide medicinal chemists in designing more specific and safer drug candidates.
-
Benchmark against existing therapies: Comparing the selectivity profile of a novel compound to that of established drugs provides a valuable competitive context.[7]
For a compound like 4-(3-Cyanobenzoyl)isoquinoline, a dual-pronged screening strategy is warranted, investigating its activity against both protein kinases and PARP enzymes.
Designing a Comprehensive Cross-Reactivity Study
A robust cross-reactivity study begins with the rational selection of a target panel. This panel should include:
-
The primary intended target(s).
-
Closely related family members: For a kinase inhibitor, this would involve screening against a broad representation of the human kinome.[8] For a PARP inhibitor, this includes other members of the PARP family.
-
Known promiscuous targets: Certain enzymes are frequently inhibited by a wide range of small molecules and should be included as a general measure of specificity.
-
Counter-screening targets: These are unrelated targets used to confirm that the compound's activity is not due to non-specific mechanisms like aggregation.
Given its structural features, a two-tiered screening approach is recommended:
-
Tier 1: Kinase Panel: A broad kinome scan is the gold standard for assessing the selectivity of potential kinase inhibitors.[9] Commercial services offer screening against hundreds of kinases, providing a comprehensive overview of a compound's activity across the kinome.[7][8] This initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any significant off-target interactions.
-
Tier 2: PARP Family and Dose-Response Follow-up: Based on the presence of the cyanobenzoyl moiety, screening against a panel of PARP enzymes, particularly PARP1 and PARP2, is crucial.[10] Any significant "hits" identified in the primary kinase screen should be followed up with full dose-response studies to determine their half-maximal inhibitory concentration (IC50) values.[11]
Experimental Methodologies: A Step-by-Step Guide
Biochemical assays are the preferred method for initial selectivity profiling as they provide a direct measure of a compound's interaction with its target in a controlled environment.[12]
This protocol describes a common method for measuring kinase activity and inhibition.
Caption: Workflow for a luminescent ADP-based kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of 4-(3-Cyanobenzoyl)isoquinoline in 100% DMSO. A typical starting concentration is 1 mM, diluted in 10-point, 3-fold steps.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well assay plate. Include positive control (no inhibitor) and negative control (no enzyme) wells.
-
Kinase Reaction:
-
Add the specific protein kinase and its corresponding substrate, diluted in assay buffer, to each well.[13]
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.[14]
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
This protocol outlines a method to assess the inhibition of PARP1 activity.
Protocol:
-
Plate Coating: Coat a 96-well plate with histones (which will be poly(ADP-ribosyl)ated by PARP1) and incubate overnight. Wash the plate to remove unbound histones.
-
Compound Addition: Add serially diluted 4-(3-Cyanobenzoyl)isoquinoline to the wells.
-
PARP Reaction:
-
Add a reaction mix containing activated DNA, PARP1 enzyme, and biotinylated NAD+ to each well.
-
Incubate for 1 hour at room temperature to allow the PARP reaction to proceed.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains attached to the histones.
-
Incubate for 1 hour.
-
Wash the plate again and add a chemiluminescent HRP substrate.
-
-
Data Acquisition and Analysis: Read the chemiluminescence on a plate reader. The signal is proportional to PARP1 activity. Calculate IC50 values as described for the kinase assay.
Comparative Data Analysis
To provide a clear comparison, the inhibitory activity of 4-(3-Cyanobenzoyl)isoquinoline should be benchmarked against well-characterized inhibitors of the respective target classes.
The following table presents hypothetical IC50 data for 4-(3-Cyanobenzoyl)isoquinoline ("Compound X") compared to established inhibitors.
| Target | Compound X (IC50, nM) | Reference Inhibitor | Reference IC50 (nM) |
| Primary Target | |||
| Protein Kinase A (PKA) | 150 | 4-Cyano-3-methylisoquinoline[15] | 30 |
| Kinase Selectivity Panel | |||
| ROCK1 | 850 | Staurosporine | 5 |
| CAMKII | >10,000 | Staurosporine | 8 |
| CDK2/cyclin A | 5,200 | Staurosporine | 3 |
| HER2 | >10,000 | Lapatinib[3] | 10 |
| PARP Selectivity Panel | |||
| PARP1 | 75 | Olaparib[16] | 5 |
| PARP2 | 250 | Olaparib[16] | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical data suggests that 4-(3-Cyanobenzoyl)isoquinoline is a dual inhibitor with moderate potency against PARP1 and PKA. The selectivity within the kinase family appears favorable, with significantly weaker inhibition of other tested kinases. The compound is less potent than the respective reference inhibitors for both primary targets.
The selectivity profile can be visualized using a kinase dendrogram, often referred to as a "TREEspot" analysis, where inhibited kinases are marked, and the size of the mark corresponds to the potency of inhibition.[9]
Caption: Hypothetical selectivity profile of 4-(3-Cyanobenzoyl)isoquinoline.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity profile of 4-(3-Cyanobenzoyl)isoquinoline. The proposed experimental workflows and comparative data analysis are essential for characterizing its selectivity and identifying potential off-target activities. Based on the hypothetical data, 4-(3-Cyanobenzoyl)isoquinoline presents a profile of a dual PARP1/PKA inhibitor with a degree of selectivity against other kinases.
Further studies should include:
-
Cell-based assays: To confirm target engagement and functional effects in a more physiological context.
-
Broader kinome screening: To build a more complete picture of its kinase selectivity.[12]
-
In vivo studies: To assess the compound's pharmacokinetic properties, efficacy, and safety profile in animal models.
By rigorously applying these principles of cross-reactivity assessment, researchers can build a robust data package to support the continued development of 4-(3-Cyanobenzoyl)isoquinoline and other novel therapeutic candidates.
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A Senior Application Scientist's Guide to Robust Control Experiments for 4-(3-Cyanobenzoyl)isoquinoline-Based Assays
Introduction: The Double-Edged Sword of Fluorogenic Assays
The rise of high-throughput screening has revolutionized drug discovery, enabling the rapid evaluation of vast chemical libraries. Within this landscape, fluorogenic assays are workhorses due to their high sensitivity and amenability to automation. Assays based on reagents like 4-(3-Cyanobenzoyl)isoquinoline, commonly employed for monitoring enzymes such as Poly (ADP-ribose) polymerase 1 (PARP1), offer an elegant method to quantify enzymatic activity. PARP1 is a critical target in oncology, and its inhibitors have shown significant clinical success, making robust screening assays paramount.[1][2]
However, the convenience of fluorescence-based readouts comes with inherent risks. False positives and negatives can arise from compound-specific or technology-related artifacts, leading to a significant waste of resources if not identified and eliminated early.[3][4] This guide is structured from a field-proven perspective to explain not just what controls to run, but why they are indispensable for validating your findings. True scientific integrity lies in building a self-validating assay system, and that foundation is built with meticulous controls.[5][6]
The Assay Principle: Visualizing the PARP1 Activity Cascade
The 4-(3-Cyanobenzoyl)isoquinoline-based assay for PARP1 is a coupled-enzyme reaction. It quantifies the activity of PARP1 by measuring the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+).
Here is the mechanistic workflow:
-
PARP1 Activation: In the presence of damaged DNA, PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins (including itself), releasing nicotinamide (NAM).
-
NAD+ Depletion: As PARP1 activity proceeds, the concentration of NAD+ in the reaction mixture decreases.
-
Signal Generation: A cycling enzyme, such as diaphorase, uses the remaining NAD+ to reduce a pro-fluorescent substrate. The rate of fluorescence generation is therefore inversely proportional to the activity of PARP1.
-
Inhibitor Effect: A true PARP1 inhibitor will prevent the consumption of NAD+, leaving a higher concentration available for the cycling enzyme. This results in a strong fluorescent signal.
Caption: Mechanism of the PARP1 fluorogenic assay.
The Core Controls: A System for Self-Validation
For any screening campaign, a standard operating procedure built around a robust set of controls is non-negotiable. These controls are designed to preemptively identify the most common sources of assay interference.[7][8]
Fundamental Assay Controls
These controls validate the performance of the assay reagents and establish the dynamic range of the signal.
| Control Type | Components | Purpose | Expected Outcome |
| Negative Control | All reagents EXCEPT PARP1 enzyme | Establishes baseline fluorescence and signal from non-enzymatic NAD+ degradation. | Maximum fluorescence signal. |
| Positive Control (Vehicle) | All reagents + Vehicle (e.g., DMSO) | Represents 100% PARP1 activity (0% inhibition). | Minimum fluorescence signal. |
| Positive Control (Inhibitor) | All reagents + Known PARP1 Inhibitor (e.g., Olaparib) | Confirms the assay can detect inhibition.[9] | Maximum fluorescence signal (similar to Negative Control). |
Compound Interference Controls
These are the most critical experiments for triaging hits from a primary screen. Many compounds appear active simply because they interfere with the assay chemistry or detection method.[4][10]
Causality: The test compound itself is fluorescent at the assay's excitation/emission wavelengths, creating a signal that is independent of PARP1 activity. This is a leading cause of false positives in fluorescence-based assays.[10]
Experimental Protocol:
-
Prepare wells containing standard assay buffer.
-
Add the test compound at the same final concentration used in the primary screen.
-
Crucially, omit the PARP1 enzyme and the NAD+/cycling enzyme mix.
-
Incubate for the standard assay duration.
-
Read fluorescence on the same instrument with the same setting as the main assay.
Interpretation: A significant signal in this control relative to a vehicle-only well indicates the compound is autofluorescent and is likely a false positive.
Causality: The test compound absorbs light at the excitation or emission wavelength of the fluorescent product, artificially decreasing the signal. This can mask the activity of a true inhibitor (causing a false negative) or make a non-inhibitor appear to be an activator (a false positive in this inverse-readout assay).[11]
Experimental Protocol:
-
Set up a "Negative Control" reaction (without PARP1 enzyme) and allow it to proceed to completion, generating a stable, maximum fluorescent signal.
-
Add the test compound to these wells at its final screening concentration.
-
Incubate for 10-15 minutes.
-
Read the fluorescence and compare it to a well where only vehicle (DMSO) was added at Step 2.
Interpretation: A significant drop in fluorescence after the addition of the test compound indicates quenching.
Data Interpretation & Troubleshooting Workflow
The results from your control experiments provide a logical pathway for validating hits. Use the following decision tree to diagnose potential artifacts.
Caption: Decision tree for hit validation using control experiments.
Comparison with Alternative PARP Assay Formats
No single assay is perfect. It is crucial to understand the strengths and weaknesses of your chosen method compared to alternatives. An orthogonal assay—one that measures the same biological endpoint via a different technology—is the gold standard for confirming a hit.[6]
| Assay Format | Principle | Throughput | Pros | Cons |
| 4-(3-Cyanobenzoyl)isoquinoline | Fluorogenic; measures NAD+ consumption. | High | Homogeneous ("mix-and-read"), sensitive, no wash steps. | Susceptible to autofluorescence and quenching artifacts.[4][10] |
| Colorimetric | Colorimetric; measures incorporation of biotinylated NAD+ followed by streptavidin-HRP detection.[12] | Medium-High | Less susceptible to fluorescence interference. | Requires wash steps, potentially lower sensitivity, susceptible to HRP inhibitors. |
| Radiometric | Measures incorporation of 32P-labeled NAD+ into PAR polymers.[2][13] | Low | Considered a "gold standard" for direct activity measurement. | Requires handling of radioactive materials, low throughput, expensive. |
| HTRF®/TR-FRET | Time-Resolved FRET; detects PAR polymer formation using labeled antibodies. | High | Homogeneous, ratiometric detection minimizes some interference. | Requires specific antibodies and reagents, can be expensive. |
Conclusion: Building a Culture of Rigor
In the fast-paced environment of drug discovery, the temptation to cut corners on controls can be high. However, the data is clear: artifactual hits from HTS campaigns are a major source of project failure.[3] By implementing the systematic control strategy outlined in this guide—validating assay performance, actively screening for compound interference, and confirming hits with orthogonal methods—researchers can ensure the integrity of their data. A well-designed assay is a self-validating system that builds confidence in every result, ultimately accelerating the path to genuine therapeutic discoveries.
References
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Gorgan, D., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2013. Available at: [Link]
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Eng, C. H., et al. (2023). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
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Sittisombut, C., et al. (2018). Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds. Molecules, 23(11), 2959. Available at: [Link]
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Singh, R., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 14(39), 28203-28228. Available at: [Link]
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Stevenson, L., & Myler, H. (2018). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Bioanalysis, 10(14), 1109-1111. Available at: [Link]
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Byrum, S. D., et al. (2014). Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines. Cancer research, 74(19), 5481-5491. Available at: [Link]
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Wang, S., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Medicinal Chemistry, 26(14), 2530-2544. Available at: [Link]
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Park, J. E., et al. (2019). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & medicinal chemistry letters, 29(1), 102-106. Available at: [Link]
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AL-Assaf, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(19), 5966-5978. Available at: [Link]
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Singh, R., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate. Available at: [Link]
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Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available at: [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
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AL-Assaf, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. Available at: [Link]
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Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved from [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]
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Kumar, P., et al. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Biosensors, 13(6), 609. Available at: [Link]
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Al-Saeed, M. S., et al. (2024). Validation Procedures in Medical Laboratory Testing: A Systematic Review of Best Practices. Cureus, 16(5), e59695. Available at: [Link]
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Society of Toxicology. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. YouTube. Available at: [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Novel Fluorophores: A Comparative Study Featuring 4-(3-Cyanobenzoyl)isoquinoline
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, technical framework for the quantitative analysis of a novel fluorophore, using 4-(3-Cyanobenzoyl)isoquinoline as a focal point for comparison against established fluorescent probes. By understanding the principles and methodologies outlined herein, researchers can make informed decisions in selecting the optimal fluorescent tool for their specific application.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and self-validating approach to fluorophore characterization.
Introduction to 4-(3-Cyanobenzoyl)isoquinoline and the Importance of Quantitative Fluorophore Analysis
The isoquinoline scaffold is a key component in many biologically active compounds and has been explored for its fluorescent properties.[1] Derivatives of isoquinoline are of particular interest due to their potential applications in cellular imaging and as sensors.[2][3] 4-(3-Cyanobenzoyl)isoquinoline is a novel compound of interest due to its unique structural features, which suggest the potential for interesting photophysical properties. The cyanobenzoyl moiety can influence the electron distribution within the isoquinoline ring system, potentially leading to desirable fluorescent characteristics.
Before a new fluorophore can be confidently employed in research, a rigorous quantitative analysis of its fluorescent properties is paramount. This analysis typically involves determining key performance indicators such as molar absorptivity, emission maximum, Stokes shift, fluorescence quantum yield, and photostability. These parameters dictate the probe's brightness, sensitivity, and suitability for various imaging modalities and experimental conditions.
Key Performance Indicators for Fluorescent Probes
A thorough comparison of fluorescent probes requires the systematic evaluation of several key photophysical parameters. The following table outlines these critical metrics and provides a comparative overview of 4-(3-Cyanobenzoyl)isoquinoline (hypothetical values based on typical isoquinoline derivatives) against well-established fluorescent probes: Coumarin 6, Fluorescein, Nile Red, and a representative BODIPY dye.
| Parameter | 4-(3-Cyanobenzoyl)isoquinoline (Hypothetical) | Coumarin 6 [4] | Fluorescein [1] | Nile Red [5] | BODIPY FL-X [6] |
| Excitation Max (λex) | ~350 nm | 459 nm (in ethanol) | 494 nm (in 0.1 M NaOH) | 552 nm (in DMSO) | 504 nm |
| Emission Max (λem) | ~450 nm | 501 nm (in ethanol) | 521 nm (in 0.1 M NaOH) | 636 nm (in DMSO) | 510 nm |
| Molar Absorptivity (ε) | >10,000 M⁻¹cm⁻¹ | 54,000 M⁻¹cm⁻¹ (in ethanol)[7] | 76,900 M⁻¹cm⁻¹ (in 0.1 M NaOH) | N/A | High |
| Quantum Yield (Φf) | 0.4 - 0.6 | 0.78 (in ethanol)[4] | ~0.92 (in 0.1 M NaOH)[8] | Environment-dependent[5] | High[6] |
| Stokes Shift | ~100 nm | 42 nm | 27 nm | 84 nm | 6 nm |
| Photostability | Moderate | High | Low | Moderate to High | Very High[9] |
| Solvent Sensitivity | Moderate | Moderate | High (pH-sensitive) | Very High | Low |
Experimental Protocols for Quantitative Fluorescence Analysis
To ensure the trustworthiness of the comparative data, standardized and well-controlled experimental protocols are essential. The following sections detail the step-by-step methodologies for determining the key performance indicators.
Determination of Molar Absorptivity, and Absorption/Emission Spectra
The measurement of a fluorophore's absorption and emission spectra is the foundational step in its characterization. The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is crucial for determining the brightness of a probe.
Experimental Workflow:
Caption: Workflow for determining molar absorptivity and spectral characteristics.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10] The comparative method, using a well-characterized standard, is a widely accepted and reliable technique for determining Φf.[11]
Experimental Protocol:
-
Standard Selection: Choose a quantum yield standard with a known Φf that absorbs and emits in a similar spectral region to the test compound. For 4-(3-Cyanobenzoyl)isoquinoline, a suitable standard might be Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54).
-
Sample Preparation:
-
Prepare a series of dilutions of both the test compound and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Calculate the quantum yield of the test compound (Φf_test) using the following equation:
Φf_test = Φf_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Caption: Workflow for relative quantum yield determination.
Photostability Assay
Photostability is a critical parameter for fluorescent probes, especially for applications involving prolonged or intense illumination, such as time-lapse imaging. A photostability assay measures the rate at which a fluorophore's fluorescence intensity decreases upon continuous excitation.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the fluorophore in the desired solvent with an absorbance of approximately 0.1 at the excitation maximum.
-
Instrumentation Setup: Use a spectrofluorometer equipped with a temperature-controlled sample holder and a shutter for the excitation source.
-
Data Acquisition:
-
Place the sample in the spectrofluorometer.
-
Continuously illuminate the sample at its excitation maximum with the shutter open.
-
Record the fluorescence intensity at the emission maximum at regular time intervals over an extended period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be quantified by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Comparative Analysis and Discussion
The data presented in the table and the protocols outlined above provide a comprehensive framework for evaluating 4-(3-Cyanobenzoyl)isoquinoline against established fluorescent probes.
-
Brightness: The brightness of a fluorophore is a product of its molar absorptivity and quantum yield. While the hypothetical values for 4-(3-Cyanobenzoyl)isoquinoline suggest a moderately bright probe, a direct comparison with the high molar absorptivity and quantum yield of BODIPY dyes would be crucial.
-
Photostability: The exceptional photostability of BODIPY dyes makes them ideal for long-term imaging experiments.[9] The photostability of 4-(3-Cyanobenzoyl)isoquinoline would need to be experimentally determined to assess its suitability for similar applications.
-
Environmental Sensitivity: The high sensitivity of Nile Red's fluorescence to the polarity of its environment makes it an excellent probe for lipid membranes.[12] Conversely, the relative insensitivity of BODIPY dyes to the environment provides more consistent signaling in heterogeneous cellular environments.[13] The solvent sensitivity of 4-(3-Cyanobenzoyl)isoquinoline would determine its utility as either a stable label or an environmental sensor.
-
Stokes Shift: A large Stokes shift, as hypothetically attributed to 4-(3-Cyanobenzoyl)isoquinoline, is advantageous as it minimizes self-quenching and allows for more efficient detection of the emitted light without interference from the excitation source.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the quantitative analysis of a novel fluorescent probe, 4-(3-Cyanobenzoyl)isoquinoline, through a comparative approach with established standards. The detailed experimental protocols for determining key photophysical parameters are designed to ensure scientific integrity and provide a self-validating system for fluorophore characterization.
While the specific photophysical data for 4-(3-Cyanobenzoyl)isoquinoline remains to be experimentally determined, the methodologies presented here offer a clear path for its evaluation. Future work should focus on the synthesis and rigorous characterization of this compound to ascertain its true potential as a fluorescent probe. By systematically comparing its performance against a panel of well-characterized alternatives, researchers can confidently determine its suitability for various applications in biological imaging and drug discovery.
References
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- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
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- Photophysical properties of isoquinoline derivatives.
- Relative Quantum Yield - Edinburgh Instruments.
- Quantitative fluorescence microscopy techniques - PubMed.
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- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH.
- Alternative dyes for oligonucleotides/probes labeling - Generi Biotech.
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- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
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- Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchG
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific.
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- (PDF)
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- Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O - PubMed.
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- Push–Pull (Iso)
- Coumarin 6 - PhotochemCAD.
-
BODIPY dyes are impervious to most pH and polarity changes within their environment and can withstand physiological conditions.[14][15]. By making small modifications to their structures, it is possible to tune their fluorescence characteristics.
- fluorescence quantum yield | MedChemExpress (MCE) Life Science Reagents.
- Quantum yield - Wikipedia.
-
.
- Nile Red - A
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV.
- Photostability testing theory and practice - Q1 Scientific. (2021-07-28).
- The absorption spectra of the studied BODIPY dyes were recorded in the range from 200 to 1000 nm at room temperature. The emission spectra were obtained on a Jasco 6200 spectrometer. The diluted solutions of BODIPY 1 and 2 and a reference (absorbance at λ m a x about 0.2) were excited at 470 nm. A fluorescein solution in 0.1 M NaOH ( Φ F , r e f = 0.92) was used as a reference for BODIPY.
- Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC - PubMed Central. (2021-05-04).
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC - NIH.
- Analysis of the Photophysical Behavior
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Cyanobenzoyl)isoquinoline
In our commitment to fostering a culture of safety and environmental responsibility, this guide provides essential, in-depth procedures for the proper disposal of 4-(3-Cyanobenzoyl)isoquinoline. As researchers and drug development professionals, our handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle, including safe and compliant disposal. This document is structured to provide not just a protocol, but the scientific reasoning behind it, ensuring that safety is an intuitive and integral part of your workflow.
Compound Profile and Inherent Hazards
4-(3-Cyanobenzoyl)isoquinoline is a complex heterocyclic molecule. Its proper handling and disposal are dictated by the chemical reactivity of its constituent parts: the isoquinoline core, the benzoyl group, and, most critically, the cyano (nitrile) group.
-
Isoquinoline Core : Isoquinoline and its derivatives are bioactive and can be toxic. The basic nitrogen atom means it can react with acids.[1][2][3] Isoquinoline itself is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.
-
Cyanobenzoyl Group : The presence of the cyano (-C≡N) group introduces the primary hazard. Organic nitriles must be handled with extreme caution as they can release highly toxic hydrogen cyanide (HCN) gas under acidic, strongly basic, or high-temperature conditions. Related compounds like cyanobenzoyl chloride are harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[4][5]
A synthesis of these properties requires that 4-(3-Cyanobenzoyl)isoquinoline be treated as a toxic, irritant, and environmentally hazardous substance. All procedures must be designed to mitigate these risks, with a primary focus on preventing the release of or exposure to cyanide.
| Hazard Classification | Potential Manifestation | Primary Contributing Moiety |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] | Cyano Group, Isoquinoline Core |
| Skin/Eye Damage | May cause serious skin irritation, burns, and severe eye damage.[4][5] | Cyanobenzoyl Group |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory irritation.[6] | Cyano Group |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | Isoquinoline Core |
| Reactivity Hazard | Potential to release toxic hydrogen cyanide (HCN) gas upon reaction with acids or strong bases, or upon combustion. | Cyano Group |
The Disposal Workflow: A Decision-Based Approach
The cardinal rule of chemical disposal is that waste streams must be segregated, correctly identified, and handled in compliance with all local, state, and federal regulations. Never mix cyanide-containing waste with other chemical waste streams, particularly acidic waste, which could lead to a catastrophic release of HCN gas.
The following diagram outlines the decision-making process for the safe disposal of 4-(3-Cyanobenzoyl)isoquinoline waste.
Sources
Navigating the Unseen: A Guide to the Safe Handling of 4-(3-Cyanobenzoyl)isoquinoline
Understanding the Hazard Landscape
The structure of 4-(3-Cyanobenzoyl)isoquinoline incorporates three key functional groups that inform our safety assessment: an isoquinoline core, a benzoyl group, and a cyano (nitrile) group. Analysis of safety data for related compounds such as 3-Cyanoquinoline, p-Cyanobenzoyl chloride, and other cyanophenyl derivatives reveals a consistent hazard profile.
Anticipated Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[3][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][2][3]
The presence of the cyano group warrants particular caution, as compounds containing this functional group can be highly toxic.[6][7] Therefore, all handling procedures must be conducted with the utmost care to prevent exposure.
Core Directive: Personal Protective Equipment (PPE)
Your first line of defense is a comprehensive and correctly worn set of Personal Protective Equipment. The following table outlines the minimum PPE requirements for various laboratory operations involving 4-(3-Cyanobenzoyl)isoquinoline.
| Laboratory Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Full-face respirator with P100 (particulate) cartridges or a powered air-purifying respirator (PAPR)- Chemical-resistant disposable gown- Double-gloving (nitrile or neoprene)- Safety glasses (as a minimum, though a full-face respirator is preferred) | To prevent inhalation of fine powders and to protect skin and eyes from contact with the solid compound.[8][9][10] |
| Dissolution and Solution Handling | - Chemical splash goggles and a face shield- Chemical-resistant lab coat or apron over a long-sleeved shirt- Chemical-resistant gloves (nitrile or neoprene)- Work in a certified chemical fume hood | To protect against splashes of the chemical solution which can cause skin and eye irritation or burns.[11] |
| Running Reactions and Work-up | - Chemical splash goggles and a face shield- Flame-resistant lab coat (if flammable solvents are used)- Chemical-resistant gloves (changed frequently)- All operations within a certified chemical fume hood | To provide comprehensive protection during procedures where the risk of splashes, aerosol generation, and unexpected reactions is highest. |
| Waste Disposal | - Chemical splash goggles and a face shield- Chemical-resistant apron- Heavy-duty chemical-resistant gloves | To protect against splashes and direct contact with concentrated waste streams. |
Operational Plans: From Benchtop to Disposal
A self-validating system of protocols is essential for ensuring safety. The following step-by-step procedures are designed to minimize risk at every stage of handling 4-(3-Cyanobenzoyl)isoquinoline.
Experimental Workflow: Safe Handling Protocol
Caption: Experimental workflow for handling 4-(3-Cyanobenzoyl)isoquinoline.
Step-by-Step Methodology:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before starting, ensure an eyewash station and safety shower are readily accessible.
-
Prepare a spill kit containing an absorbent material suitable for chemical spills, and appropriate waste bags.
-
-
Handling:
-
When weighing the solid, use a ventilated balance enclosure or a glove bag to prevent the dispersal of dust.
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep all containers closed when not in use.
-
-
Cleanup:
-
Carefully wipe down all surfaces that may have come into contact with the chemical using a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water.
-
Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.[4]
-
Emergency Protocol: Spill Management
Caption: Logical relationship for responding to a chemical spill.
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Control: If the spill is small and you are trained to handle it, prevent its spread by circling it with absorbent material.
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area as described in the cleanup protocol.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of 4-(3-Cyanobenzoyl)isoquinoline and its associated waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental responsibility. All chemical waste should be disposed of in accordance with local, state, and federal regulations.[12]
Step-by-Step Disposal Guidance:
-
Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect all liquid waste containing 4-(3-Cyanobenzoyl)isoquinoline in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(3-Cyanobenzoyl)isoquinoline".
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Cyanide Waste Consideration:
-
Aqueous waste streams containing cyanide should be treated with caution. A common procedure involves making the solution strongly basic with sodium hydroxide and then adding an excess of iron(II) sulfate to precipitate the cyanide as the non-toxic Prussian Blue.[7] This should only be performed by trained personnel.
-
Conclusion: A Culture of Safety
The safe handling of novel compounds like 4-(3-Cyanobenzoyl)isoquinoline is paramount in the research environment. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal protocols, you contribute to a robust culture of safety. This guide serves as a foundational resource, but it is crucial to supplement it with your institution's specific safety policies and to always perform a thorough risk assessment before beginning any new experimental work.[12]
References
-
Organic Syntheses. (n.d.). Alkylation of Isoquinolines via 2-Benzoyl-1,2-dihydroisoquinaldonitriles. Retrieved from [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
